molecular formula C11H12BrNO3 B066166 (S)-N-acetyl-4-bromophenylalanine CAS No. 171095-12-8

(S)-N-acetyl-4-bromophenylalanine

Katalognummer: B066166
CAS-Nummer: 171095-12-8
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: LDCUXIARELPUCD-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-N-acetyl-4-bromophenylalanine is a high-value, chiral non-natural amino acid derivative designed for advanced chemical and biochemical research. Its core structure integrates a stereochemically defined (S)-configuration, an acetyl-protected amine, and a bromine functional group on the phenyl ring. This unique combination makes it an essential building block in peptide synthesis, particularly for the development of protease inhibitors, activity-based probes, and stabilized peptide therapeutics. The bromophenyl moiety serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the precise introduction of biophysical tags or additional pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUXIARELPUCD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425127
Record name N-Acetyl-4-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171095-12-8
Record name N-Acetyl-4-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: (S)-N-Acetyl-4-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of (S)-N-acetyl-4-bromophenylalanine . It prioritizes experimental reproducibility and analytical rigor.

Critical Parameters, Synthesis, and Analytical Validation

Executive Summary

(S)-N-acetyl-4-bromophenylalanine (CAS: 171095-12-8 ) is a functionalized amino acid derivative widely employed as a chiral building block in pharmaceutical development.[1] Its utility stems from two core features: the N-acetyl group , which mimics the peptide backbone and modulates solubility, and the para-bromine substituent , which serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides the precise physicochemical data required for identification, a self-validating synthesis protocol, and the specific mass spectrometry logic needed to verify its molecular weight due to the unique isotopic signature of bromine.

Chemical Identity & Physicochemical Core[2]

Researchers often confuse the average molecular weight with the monoisotopic mass required for high-resolution mass spectrometry (HRMS). For brominated compounds, this distinction is critical due to the near 1:1 natural abundance of bromine isotopes (


 and 

).[2]
ParameterValueTechnical Note
IUPAC Name (2S)-2-acetamido-3-(4-bromophenyl)propanoic acidStrict S-configuration (L-isomer).
CAS Number 171095-12-8 Specific to the (S)-enantiomer.[1][3]
Molecular Formula

Average Mol.[4][5][6] Weight 286.12 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 285.0000 Da (

)
Target for Mass Spec (M peak).
M+2 Mass 286.9980 Da (

)
Target for Mass Spec (M+2 peak).
Appearance White to off-white powder
Solubility DMSO, Methanol, Dilute BaseLow solubility in water at acidic pH.
The Isotopic Signature (Mass Spec Verification)

Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a characteristic 1:1 doublet .

  • Peak A (100% intensity): ~285.0 m/z (Contains

    
    )
    
  • Peak B (~98% intensity): ~287.0 m/z (Contains

    
    )
    

Diagnostic Rule: If your MS spectrum shows a single peak at 286.1, the resolution is insufficient or the compound is debrominated. You must observe the split to confirm the presence of the halogen.

Validated Synthesis Protocol

Methodology: Schotten-Baumann Acetylation Objective: Selective N-acetylation of 4-bromo-L-phenylalanine without racemization.

Reagents
  • Substrate: 4-Bromo-L-phenylalanine (CAS: 24250-84-8).

  • Acylating Agent: Acetic Anhydride (

    
    ).
    
  • Base: 2M Sodium Hydroxide (NaOH).

  • Solvent: Water (primary), Ethanol (recrystallization).

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-Bromo-L-phenylalanine in 10 mL of 2M NaOH. The solution should be clear and basic (pH > 10).

  • Cooling: Chill the solution to 0–5°C in an ice bath. Causality: Low temperature suppresses the hydrolysis of acetic anhydride, favoring the kinetic amidation reaction.

  • Acetylation: Add 12.0 mmol (1.2 eq) of Acetic Anhydride dropwise over 20 minutes while vigorously stirring. Simultaneously, add dilute NaOH to maintain pH > 9.

    • Checkpoint: If pH drops below 7, the amine becomes protonated (

      
      ) and nucleophilicity is lost, halting the reaction.
      
  • Acidification: After 1 hour of stirring at room temperature, cool the mixture back to 0°C and acidify carefully with 6M HCl to pH 1–2.

  • Precipitation: The product, (S)-N-acetyl-4-bromophenylalanine, will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from a Water/Ethanol mixture to remove trace salts and unreacted starting material.

Process Visualization

SynthesisWorkflow Start 4-Bromo-L-Phe (Solid) Dissolve Dissolve in 2M NaOH (pH > 10) Start->Dissolve Deprotonation React Add Ac2O (0°C, pH > 9) Dissolve->React Schotten-Baumann Acidify Acidify with HCl (pH < 2) React->Acidify Quench & Protonate Isolate Filter Precipitate Acidify->Isolate Precipitation Final (S)-N-Acetyl-4-bromo-Phe (Pure Solid) Isolate->Final Recrystallization

Figure 1: Schotten-Baumann synthesis workflow ensuring retention of stereochemistry.

Analytical Validation & Quality Control

To ensure the compound is suitable for drug development (e.g., peptide synthesis or cross-coupling), it must pass the following QC gates.

A. HPLC (Chiral Purity)[9]
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

  • Criteria: Enantiomeric Excess (ee) > 99%.

  • Why: The Schotten-Baumann condition is generally racemization-free, but high pH or temperature spikes can induce racemization via an oxazolone intermediate.

B. 1H-NMR (400 MHz, DMSO-d6)
  • 
     1.91 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    -CO-). Key indicator of successful acetylation.
  • 
     2.8-3.1 ppm (m, 2H): 
    
    
    
    -methylene protons (
    
    
    -).
  • 
     4.4-4.6 ppm (m, 1H): 
    
    
    
    -methine proton (Chiral center).
  • 
     7.20 (d) & 7.45 (d):  Para-substituted benzene ring (AA'BB' system). Verifies the integrity of the aryl bromide.
    
C. Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode

    
    .
    
  • Expected Peaks: 284.0 and 286.0 (approx).

  • Intensity Ratio: 1:1.[2]

  • Failure Mode: A single peak suggests debromination (replacement with H) or contamination with N-acetyl-phenylalanine.

Applications in Drug Discovery[10][11][12]

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Suzuki-Miyaura coupling .

  • Reaction: (S)-N-Ac-4-Br-Phe + Aryl-Boronic Acid

    
     Biaryl Derivative.
    
  • Utility: This allows the rapid generation of libraries of phenylalanine derivatives with extended aromatic systems, often used to probe hydrophobic pockets in GPCRs or enzymes.

Peptide Synthesis

While Fmoc-protected amino acids are standard for SPPS, the N-acetyl group is frequently used for:

  • N-Terminal Capping: Preventing degradation by exopeptidases.

  • Fragment Coupling: Using the free carboxylic acid to couple to a growing peptide chain in solution phase.

References

  • Sigma-Aldrich. (S)-N-Acetyl-4-bromophenylalanine Product Specification & CAS Data. Retrieved from .

  • PubChem. 4-Bromo-L-phenylalanine (Precursor Data). National Library of Medicine. Retrieved from .

  • ChemicalBook. (S)-N-Acetyl-4-bromophenylalanine CAS 171095-12-8 Entry. Retrieved from .

  • Watanabe, S., et al. (2019). A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-L-phenylalanine via electrophilic desilylation. Organic & Biomolecular Chemistry. (Context: Uses halogenated phenylalanine precursors). Retrieved from .

  • Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). Retrieved from .

Sources

Protocol: Synthesis of (S)-N-Acetyl-4-Bromophenylalanine

[1]

Executive Summary

Target Molecule: (S)-N-Acetyl-4-bromophenylalanine (also known as N-Acetyl-L-4-bromophenylalanine) CAS Registry Number: 171095-12-8 Molecular Formula:

Molecular Weight:123

This technical guide outlines the chemical synthesis of (S)-N-acetyl-4-bromophenylalanine, a critical chiral building block in peptide mimetics and a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery.[1] The protocol utilizes a modified Schotten-Baumann acylation under controlled pH conditions to ensure high enantiomeric purity and yield.

Chemical Strategy & Retrosynthesis

The synthesis targets the selective acetylation of the


1

Reaction Scheme:

Key Mechanistic Considerations:

  • Nucleophilicity: The

    
    -amine is nucleophilic at basic pH (unprotonated), allowing attack on the carbonyl of acetic anhydride.
    
  • Stereochemical Integrity: Maintaining low temperature (0–5 °C) and avoiding highly alkaline conditions (

    
    ) prevents racemization of the sensitive 
    
    
    -proton.
  • Solubility Profile: The zwitterionic starting material is soluble in base; the N-acetylated product is less soluble in acidic media, facilitating precipitation-based purification.

Detailed Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][4]Equiv.[1][5][6][7]Role
(S)-4-Bromophenylalanine 24250-84-81.0Starting Material
Acetic Anhydride 108-24-71.2 - 1.5Acylating Agent
Sodium Hydroxide (2M) 1310-73-2~2.2Base / pH Control
Hydrochloric Acid (6M) 7647-01-0ExcessAcidification
Ethyl Acetate 141-78-6SolventExtraction
Step-by-Step Methodology
Phase 1: Acylation Reaction
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and pH probe, suspend (S)-4-bromophenylalanine (10.0 g, 41.0 mmol) in 2M NaOH (25 mL). Stir until a clear, colorless solution is obtained (formation of sodium salt).

  • Cooling: Submerge the flask in an ice-water bath to lower the internal temperature to 0–5 °C.

  • Addition: Add Acetic Anhydride (5.0 mL, ~53 mmol) dropwise over 30 minutes using an addition funnel.

    • Critical Control: Simultaneously add 2M NaOH dropwise to maintain the pH between 10.0 and 11.0 . Do not allow pH to drop below 9 (slow reaction) or exceed 12 (hydrolysis/racemization risk).

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 1–2 hours.

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[6] The starting amine (ninhydrin positive) should disappear.

Phase 2: Workup & Isolation
  • Acidification: Cool the reaction mixture back to 0 °C. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1.0–2.0 .

    • Observation: The product typically precipitates as a white solid upon acidification.

  • Precipitation vs. Extraction:

    • Method A (High Concentration): If a heavy precipitate forms, filter the solid, wash with cold water (2 x 20 mL), and dry.

    • Method B (Standard): If precipitation is partial or oily, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous

      
      . Filter and concentrate in vacuo to yield the crude solid.
      
Phase 3: Purification
  • Crystallization: Dissolve the crude solid in a minimum amount of hot Water/Methanol (9:1) or Water/Ethanol . Allow to cool slowly to room temperature, then to 4 °C overnight.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours to remove trace solvent.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these standard metrics.

ParameterSpecificationValidation Method
Appearance White crystalline powderVisual Inspection
Melting Point 191 – 193 °C Capillary MP Apparatus
Purity > 98%HPLC (C18 column, 210 nm)
Enantiomeric Purity > 99% eeChiral HPLC (e.g., Chiralpak AD-H)
1H NMR (DMSO-d6)

1.80 (s, 3H, Ac), 2.8-3.1 (m, 2H,

-H), 4.4 (m, 1H,

-H), 7.2 (d, 2H, Ar), 7.5 (d, 2H, Ar), 8.2 (d, 1H, NH), 12.7 (br s, COOH)
Structural Confirmation

Note on Optical Rotation: While literature values for the specific rotation

47Crucially, the melting point of 191-193 °C distinguishes the pure (S)-enantiomer from the DL-racemate (mp 183-189 °C).1

Process Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision nodes.

SynthesisProtocolStartStart: (S)-4-Bromophenylalanine(Zwitterion)ReagentsReagents:Acetic Anhydride + NaOHStart->ReagentsReactionReaction PhasepH 10-11, 0°C -> RTReagents->ReactionCheckTLC CheckAmine Gone?Reaction->CheckCheck->ReactionNo (Stir longer)AcidifyAcidificationAdd 6M HCl to pH 1-2Check->AcidifyYesPrecipitateHeavy Precipitate?Acidify->PrecipitateFilterFiltration & Wash(Cold Water)Precipitate->FilterYes (Solid)ExtractExtraction (EtOAc)Dry & ConcentratePrecipitate->ExtractNo (Oily/Partial)CrystallizeRecrystallization(Water/MeOH)Filter->CrystallizeExtract->CrystallizeFinalFinal Product:(S)-N-Acetyl-4-Bromophenylalaninemp 191-193°CCrystallize->Final

Caption: Workflow for the selective N-acetylation and isolation of (S)-N-acetyl-4-bromophenylalanine.

References

  • National Institutes of Health (PubChem). (2024). 4-Bromo-L-phenylalanine Source Data.[1][8] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Schotten-Baumann Reaction Conditions.[1] Retrieved from [Link][8]

Structural Elucidation and Pharmaceutical Utility of (S)-N-acetyl-4-bromophenylalanine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-N-acetyl-4-bromophenylalanine (CAS RN: 171095-12-8) represents a critical non-canonical amino acid scaffold in modern peptidomimetic drug design.[1] Distinguished by its para-bromo substitution, this compound serves as a dual-utility agent: it functions as a stable, lipophilic residue in peptide sequences and as a versatile "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions.[1] This guide provides a definitive technical breakdown of its nomenclature, synthesis, and application logic.

Part 1: Nomenclature Deconstruction

Target Compound: (S)-N-acetyl-4-bromophenylalanine[1]

IUPAC Name Derivation

The systematic naming of this compound follows the IUPAC Blue Book (P-65 and P-66) recommendations for substituted amino acids.

Preferred IUPAC Name: (2S)-2-acetamido-3-(4-bromophenyl)propanoic acid [1]

Structural Logic Breakdown

The name is constructed hierarchically, prioritizing the carboxylic acid as the principal functional group.

  • Principal Group: Carboxylic acid (suffix -oic acid).[2]

  • Parent Chain: Propane (3 carbons), numbered starting from the carboxyl carbon (C1).

  • Stereochemistry: The chiral center at C2 is in the (S) configuration, corresponding to the natural L-amino acid lineage.

  • Substituents:

    • Position 2: An amino group modified by an acetyl group.[3][4][5] In IUPAC substitutive nomenclature,

      
       is designated as acetamido  (preferred over acetylamino).
      
    • Position 3: A phenyl ring substituted at the para (4) position with a bromine atom, designated as (4-bromophenyl) .

NomenclatureLogic Compound (S)-N-acetyl-4-bromophenylalanine Parent Parent Chain: Propanoic Acid Compound->Parent Sub1 C2 Substituent: Acetamido group (-NH-CO-CH3) Compound->Sub1 Sub2 C3 Substituent: 4-Bromophenyl group Compound->Sub2 Stereo Stereochemistry: (2S) Configuration Compound->Stereo Final Full IUPAC Name: (2S)-2-acetamido-3-(4-bromophenyl)propanoic acid Parent->Final Sub1->Final Sub2->Final Stereo->Final

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority and substituent positioning.

Part 2: Physicochemical & Analytical Profile

To ensure scientific integrity, researchers must validate the compound's identity using self-consistent analytical data.

Key Identifiers
PropertyDataSource
CAS RN 171095-12-8[1]
Molecular Formula

[1]
Molecular Weight 286.12 g/mol [1]
Monoisotopic Mass 285.0000 (for

)
Calculated
Spectroscopic Validation (Self-Validating Protocol)

When analyzing this compound, the following spectral signatures act as confirmation checkpoints:

  • Mass Spectrometry (MS):

    • Isotope Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

      
       and 
      
      
      
      ) separated by 2 mass units (m/z ~286 and 288). Absence of this "twin peak" pattern indicates debromination or contamination.
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~1.8 ppm (3H, s):  Acetyl methyl group (singlet).
      
    • 
       ~2.8-3.1 ppm (2H, m): 
      
      
      
      -protons (
      
      
      benzylic).
    • 
       ~4.4 ppm (1H, m): 
      
      
      
      -proton (chiral center).
    • 
       ~7.2-7.5 ppm (4H, dd):  Aromatic protons showing an 
      
      
      
      system characteristic of para-substitution (distinct from the complex multiplet of unsubstituted phenylalanine).

Part 3: Synthetic Methodology

The most robust route for high-purity synthesis is the Schotten-Baumann acetylation of L-4-bromophenylalanine.[1] This biphasic protocol ensures the zwitterionic amino acid remains soluble while the acetylating agent reacts efficiently.

Reagents & Materials
  • Substrate: L-4-Bromophenylalanine (CAS: 24250-84-8) [2][1]

  • Reagent: Acetic Anhydride (

    
    )
    
  • Base: 2M Sodium Hydroxide (NaOH)

  • Solvent: Water/1,4-Dioxane (1:1 v/v)

Step-by-Step Protocol
  • Solubilization: Dissolve 10 mmol of L-4-bromophenylalanine in 10 mL of 2M NaOH. The solution should be clear (formation of sodium carboxylate).

  • Cooling: Chill the reaction vessel to 0°C in an ice bath to suppress hydrolysis of the anhydride.

  • Acetylation: Add 12 mmol of Acetic Anhydride dropwise over 20 minutes. Simultaneously, add 2M NaOH to maintain pH > 10.

    • Mechanism: The amine acts as a nucleophile attacking the carbonyl of the anhydride. High pH prevents protonation of the amine (

      
       is non-nucleophilic).
      
  • Acidification: After 2 hours, carefully acidify to pH 2.0 using 1M HCl. The N-acetylated product, being less polar than the zwitterion, will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

SynthesisFlow Start Start: L-4-Bromophenylalanine (Zwitterionic Solid) Step1 1. Dissolve in NaOH (pH > 10) Forms Sodium Salt (Soluble) Start->Step1 Deprotonation Step2 2. Add Acetic Anhydride (0°C) Nucleophilic Acyl Substitution Step1->Step2 Acetylation Step3 3. Acidify with HCl to pH 2 Protonate Carboxylate -> Precipitate Step2->Step3 Work-up End Final Product: (S)-N-acetyl-4-bromophenylalanine Step3->End Filtration

Figure 2: Schotten-Baumann synthesis workflow for N-acetylation.

Part 4: Pharmaceutical Applications

The utility of (S)-N-acetyl-4-bromophenylalanine extends beyond simple peptide building blocks.[1][4] It is a strategic intermediate in Fragment-Based Drug Discovery (FBDD) .

Late-Stage Diversification (Suzuki-Miyaura Coupling)

The aryl bromide moiety serves as an electrophilic partner for Palladium-catalyzed cross-coupling.[1] This allows researchers to synthesize a library of biphenyl analogs from a single peptide precursor on-resin or in solution.[1]

  • Reaction:

    
    [1]
    
  • Significance: Allows the installation of diverse biaryl systems (common in VLA-4 antagonists and integrin inhibitors) without re-synthesizing the peptide backbone [3].

Peptide Stability & Pharmacokinetics
  • N-Capping: The acetyl group protects the N-terminus from exopeptidases, significantly increasing the plasma half-life of peptide therapeutics.[1]

  • Lipophilicity: The bromine atom increases the

    
     (lipophilicity) compared to native phenylalanine, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

SuzukiCycle Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd + N-Ac-4-Br-Phe TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Cycle Regenerates

Figure 3: Simplified catalytic cycle for the modification of the 4-bromo substituent via Suzuki coupling.

References

  • PubChem. 4-Bromo-L-phenylalanine (CAS 24250-84-8) - Compound Summary.[1] National Library of Medicine. [Link]

  • Ningbo Inno Pharmchem. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link][1]

Sources

Technical Guide: Safety and Handling of (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Safety Engineers.

(S)-N-acetyl-4-bromophenylalanine (CAS 171095-12-8) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on peptide scaffolds. Its dual functionality—an acetyl-protected amine reducing basicity and an aryl bromide "handle" for diversification—makes it a high-value intermediate in drug discovery.

This guide moves beyond generic safety advice to provide a field-validated protocol for handling this halogenated aromatic amino acid derivative, addressing its specific physical behaviors and toxicological risks.

Chemical Profile
PropertySpecification
Chemical Name (S)-2-Acetamido-3-(4-bromophenyl)propanoic acid
CAS Number 171095-12-8
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
Melting Point >150 °C (Solid-state stability is high)

Hazard Identification & Risk Assessment

The "Silent" Risks of Functionalized Amino Acids

While often categorized generically as "Irritants," phenylalanine derivatives carrying halogens present specific risks that must be managed proactively.

  • Respiratory Irritation (GHS Category 3): The fine crystalline nature of the powder poses an inhalation risk. Unlike simple amino acids, the brominated aromatic ring increases lipophilicity, potentially facilitating absorption through mucous membranes.[1]

  • Ocular & Dermal Irritation (GHS Category 2A/2): The carboxylic acid moiety combined with the aryl bromide can cause significant contact dermatitis and eye irritation upon exposure.

  • Acute Toxicity (Oral): While data on the acetylated form is limited, the parent compound (4-bromo-phenylalanine) exhibits acute oral toxicity (Acute Tox. 3). Rule of Precaution: Treat the acetylated derivative as potentially toxic if ingested.

Safety Decision Matrix (Graphviz)

The following logic flow dictates the required engineering controls based on the operational state of the compound.

SafetyMatrix Start Compound State Solid Solid / Powder Start->Solid Solution Solution (DMSO/DMF) Start->Solution Risk1 Risk: Dust Inhalation & Particulate Contamination Solid->Risk1 Risk2 Risk: Skin Absorption (Solvent Carrier Effect) Solution->Risk2 Control1 Control: Fume Hood REQUIRED Face Velocity > 0.5 m/s Risk1->Control1 Primary Barrier Control3 Control: Splash Goggles + Lab Coat (Buttoned) Risk1->Control3 Risk2->Control1 Vapor Management Control2 Control: Double Nitrile Gloves (0.11mm min thickness) Risk2->Control2 Critical for DMSO

Figure 1: Operational safety logic for handling (S)-N-acetyl-4-bromophenylalanine in solid vs. solution states.

Engineering Controls & PPE: The Barrier Defense

Glove Selection Logic

Standard latex gloves are insufficient for this compound when dissolved in organic solvents.

  • Scenario: Handling powder.

    • Recommendation: Standard Nitrile (0.11 mm).

  • Scenario: Solubilized in DMF or DMSO .

    • Risk: DMSO acts as a penetrant carrier, potentially dragging the brominated compound through the skin barrier.

    • Recommendation:Double-gloving is mandatory. Inner glove: Nitrile. Outer glove: Nitrile or Neoprene. Change outer gloves immediately upon splash contact.

Ventilation
  • Weighing: Must be performed inside a chemical fume hood or a powder containment balance enclosure. High-precision weighing often requires turning off the hood fan momentarily; in this case, a NIOSH N95 or P100 respirator is required for the operator.

  • Reaction: All heating or agitation must occur within a closed vessel vented to a scrubber or hood exhaust.

Operational Handling Protocols

Protocol A: Safe Solubilization & Transfer

This workflow minimizes dust generation and solvent exposure.

  • Preparation: Calculate the required volume of solvent (typically DMSO or DMF for peptide coupling).

  • Weighing:

    • Place a tared scintillation vial inside the balance enclosure.

    • Transfer (S)-N-acetyl-4-bromophenylalanine using a static-free spatula.

    • Crucial Step: Cap the vial before removing it from the balance enclosure to prevent dust trail.

  • Solubilization:

    • Add solvent to the vial inside the fume hood.

    • Vortex or sonicate until clear. Note: The acetyl group improves solubility in organics compared to the zwitterionic free amino acid.

  • Transfer: Use a Luer-lock syringe for transferring the solution to the reaction vessel to avoid open pouring.

Protocol B: Reaction Monitoring (TLC/HPLC)

When monitoring reactions involving this compound (e.g., Suzuki coupling):

  • TLC Visualization: The compound is UV active (254 nm) due to the aromatic ring.

  • Staining: It will stain with Ninhydrin only after hydrolysis (the acetyl group blocks the amine). For intact detection, use Bromocresol Green (detects the carboxylic acid) or Permanganate (oxidizes the ring).

Storage, Stability, and Shelf-Life

  • Hygroscopicity: Moderate. The N-acetyl group reduces hygroscopicity compared to HCl salts of amino acids, but moisture can still hydrolyze the acetyl group over long periods.

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination if exposed to high-intensity UV.

  • Storage Conditions:

    • Temperature: Refrigerate (2–8 °C).

    • Container: Amber glass vial with a PTFE-lined cap.

    • Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>6 months) to prevent oxidative degradation of the aromatic ring.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Dampen with a paper towel soaked in isopropyl alcohol (IPA) to capture dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Disposal Classification
  • RCRA Code: Not explicitly listed, but must be treated as Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous basic waste (risk of hydrolysis and heat generation). Keep separate from non-halogenated solvents to reduce disposal costs.

Synthesis Workflow Diagram (Graphviz)

Workflow Storage Storage (Amber Vial, 4°C) Weigh Weighing (Static Control) Storage->Weigh Warm to RT Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Closed Transfer Reaction Reaction (Coupling/Synthesis) Solubilize->Reaction Syringe Injection Quench Quench/Workup (Acidic/Basic) Reaction->Quench Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 2: Lifecycle workflow for (S)-N-acetyl-4-bromophenylalanine in a research setting.

References

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & SynQuest Labs. "N-Acetyl-4-bromo-L-phenylalanine (CAS 171095-12-8)".[2][3][4][5]

  • Hazard Classification (Read-Across)

    • Source: PubChem.
  • Peptide Synthesis Safety

    • Source: National Institutes of Health (NIH).
  • Reaction Context (Cross-Coupling)

    • Source: Organic Syntheses. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides".

Sources

Theoretical & Computational Characterization of (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Experimental Validation

Executive Summary

This technical guide outlines a rigorous framework for the theoretical study of (S)-N-acetyl-4-bromophenylalanine (Ac-4-Br-Phe-OH). As a non-canonical amino acid (ncAA), this molecule serves as a critical supramolecular synthon and a probe in medicinal chemistry. Its utility lies in the sigma-hole (


-hole)  generated by the bromine atom, facilitating halogen bonding—a specific interaction often overlooked in standard force fields. This guide bridges the gap between Density Functional Theory (DFT) predictions and experimental validation via Vibrational Circular Dichroism (VCD).

Electronic Structure & Conformational Landscape

To accurately model (S)-N-acetyl-4-bromophenylalanine, one must account for the flexibility of the N-acetyl cap and the dispersion forces governing the aromatic side chain.

Computational Methodology (DFT)

Standard functionals (e.g., B3LYP) fail to accurately describe the dispersion interactions critical for aromatic stacking and halogen bonding. The recommended protocol utilizes dispersion-corrected functionals.

  • Functional:

    
    B97X-D or M06-2X (Captures medium-range correlation).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP (Triple-zeta quality required for accurate Br electron density).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic biological environments.
    
Conformational Search Strategy

The potential energy surface (PES) is defined by three torsion angles:


 (C-N-C

-C),

(N-C

-C-N), and

(N-C

-C

-C

).

Key Theoretical Conformations:

  • C5 Conformation (Extended): Characterized by an intramolecular hydrogen bond between the N-H and the C=O of the same residue (forming a 5-membered ring).

  • C7 Conformation (Gamma-turn): A 7-membered ring H-bond, often more stable in non-polar environments.

  • Polyproline II (PPII): Dominant in aqueous solution, stabilized by solvent bridging.

Data Summary: Relative Energies of Conformers (Theoretical) | Conformer |


 (deg) | 

(deg) |

(kcal/mol) | Stability Factor | | :--- | :--- | :--- | :--- | :--- | | C7 (eq) | -82.0 | +70.0 | 0.00 | Intramolecular H-bond | | C5 | -155.0 | +160.0 | +1.25 | Entropy favored | | PPII | -75.0 | +145.0 | +2.10 | Solvent stabilized | |

-Helix
| -60.0 | -45.0 | +3.40 | Packing dependent |

The Halogen Bond: Sigma-Hole Analysis

The defining feature of 4-bromophenylalanine is the anisotropy of the electron density on the bromine atom. While the "belt" of the halogen is electronegative, the tip (along the C-Br bond axis) is electropositive. This region is the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hole .[1][2][3]
Electrostatic Potential (ESP) Mapping

To quantify the donor strength of the halogen bond, calculate the Molecular Electrostatic Potential (MEP) mapped onto the 0.001 a.u. electron density isosurface.

  • Metric:

    
     (Maximum positive potential on the surface).
    
  • Theoretical Value: For Ac-4-Br-Phe-OH,

    
     typically ranges from +15 to +25 kcal/mol depending on the electron-withdrawing nature of the backbone.
    
  • Significance: This positive cap allows the Br atom to act as a Lewis acid, binding to carbonyl oxygens or nitrogen lone pairs in target proteins (e.g., kinase hinge regions).

Interaction Workflow

The following Graphviz diagram illustrates the computational workflow to characterize this interaction.

ComputationalWorkflow Start Initial Structure (S)-Ac-4-Br-Phe-OH ConfSearch Conformational Search (Monte Carlo/MMFF) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Freq Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq ESP ESP Analysis (Sigma-Hole Vmax) Freq->ESP Electronic VCD VCD Spectrum Prediction Freq->VCD Vibrational

Figure 1: Computational workflow for characterizing electronic and vibrational properties.

Spectroscopic Validation: VCD & IR

Theoretical predictions must be validated experimentally. For chiral molecules like (S)-N-acetyl-4-bromophenylalanine, Vibrational Circular Dichroism (VCD) is the gold standard. It measures the differential absorption of left and right circularly polarized infrared light (


).[4][5]
The Amide I Region (1600–1700 cm⁻¹)

The Amide I mode (C=O stretch) is highly sensitive to the local chiral environment and secondary structure.

  • Theoretical Prediction: DFT calculations should predict a "couplet" (positive/negative peak pattern) indicative of the specific helical twist of the acetyl group relative to the chiral center.

  • Validation: If the experimental VCD spectrum matches the Boltzmann-weighted average of the calculated conformers, the theoretical model (and absolute configuration) is confirmed.

Experimental Protocols

Protocol: Synthesis of (S)-N-acetyl-4-bromophenylalanine

Note: This synthesis serves to generate the material for spectroscopic validation.

Reagents: (S)-4-Bromophenylalanine, Acetic anhydride (


), NaOH, HCl.
  • Dissolution: Dissolve 5.0 mmol of (S)-4-bromophenylalanine in 10 mL of 2M NaOH. Cool to 0°C in an ice bath.

  • Acetylation: Add 1.2 equivalents of acetic anhydride dropwise over 20 minutes while maintaining pH > 10 using 4M NaOH.

    • Mechanism:[6][7] Nucleophilic attack of the amine on the carbonyl of the anhydride.

  • Acidification: After 2 hours stirring at RT, cool to 0°C and acidify carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol.

  • Yield Check: Target yield >85%. Confirm purity via HPLC (>98%).

Protocol: VCD Measurement & Analysis

Equipment: FT-IR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR).

  • Sample Prep: Dissolve 5 mg of Ac-4-Br-Phe-OH in 150

    
    L of 
    
    
    
    (or
    
    
    for non-polar study). Concentration ~0.1 M.
  • Baseline: Collect background utilizing the pure solvent in the same BaF2 cell (path length 100

    
    m).
    
  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 2000-4000 blocks (high signal-to-noise ratio required).

    • Range: 1000–1800 cm⁻¹.

  • Data Processing: Subtract solvent baseline. Compare the Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) regions against the DFT-generated spectra.

Halogen Bonding Interaction Diagram

The following diagram details the mechanistic interaction between the theoretical sigma-hole and a biological acceptor.

HalogenBonding Br_Atom Bromine Atom (Donor) SigmaHole Sigma Hole (σ) Positive Potential (+) Br_Atom->SigmaHole Anisotropy Acceptor Protein Carbonyl (C=O) Lone Pair (-) SigmaHole->Acceptor Electrostatic Attraction Complex Stable Halogen Bond (Directional: 160°-180°) Acceptor->Complex < 3.4 Å Distance

Figure 2: Mechanism of Sigma-hole driven halogen bonding.

References

  • Politzer, P., et al. (2007).[2] Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

  • Clark, T., et al. (2007).[2] Halogen bonding: the sigma-hole. J Mol Model. Link

  • Stephens, P. J., et al. (2010). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Determination of Absolute Configuration. Wiley-VCH. Link

  • Metrangolo, P., & Resnati, G. (2014). Halogen Bonding in Supramolecular Chemistry. Accounts of Chemical Research. Link

  • Frimand, K., et al. (2001).[8] Neural-network analysis of the vibrational spectra of N-acetyl L-alanyl N'-methyl amide conformational states. Physical Review E. Link

Sources

potential applications of halogenated phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Expanding the Druggable and Diagnostic Landscape

Executive Summary

Halogenated phenylalanine (Phe) derivatives represent a critical intersection of medicinal chemistry, protein engineering, and molecular imaging. By replacing the aromatic hydrogen atoms of phenylalanine with halogens (F, Cl, Br, I), researchers can precisely modulate steric bulk, electronic distribution, and lipophilicity without disrupting the fundamental amino acid backbone. This guide details the technical applications of these derivatives, focusing on their role as bioisosteres in drug design, orthogonal probes in genetic code expansion, and radiotracers in oncology.

Part 1: Mechanistic Foundations

To effectively deploy halogenated Phe derivatives, one must understand the "Halogen Effect."

1.1 The Fluorine Effect vs. The Halogen Bond[1][2]
  • The Fluorine Effect: Fluorine is unique due to its high electronegativity (4.0) and small Van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å). Introducing fluorine often blocks metabolic degradation (e.g., preventing para-hydroxylation by CYP450) while increasing lipophilicity, facilitating blood-brain barrier (BBB) penetration.

  • The Halogen Bond (Sigma-Hole): Heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis. This allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms) in a target protein.

Table 1: Physicochemical Properties of Halogenated Phenylalanines

Substituent (X)Van der Waals Radius (Å)Electronegativity (Pauling)

(Hammett)
Primary Utility
-H (Phe)1.202.200.00Native recognition
-F (4-F-Phe)1.473.980.06Metabolic stability, Bioisostere
-Cl (4-Cl-Phe)1.753.160.23Ligand affinity, Steric probe
-Br (4-Br-Phe)1.852.960.23X-ray phasing, Halogen bonding
-I (4-I-Phe)1.982.660.18Heavy atom effect, Cross-coupling
Part 2: Application in Drug Discovery

Core Strategy: Use halogenated Phe to optimize pharmacokinetics (PK) and potency.

2.1 Case Study: Melphalan Flufenamide (Pepaxto®)

Melphalan flufenamide is a peptide-drug conjugate that utilizes 4-fluoro-L-phenylalanine .

  • Mechanism: The lipophilic 4-F-Phe ethyl ester moiety drives passive diffusion into multiple myeloma cells. Once inside, aminopeptidases hydrolyze the peptide bond, trapping the hydrophilic alkylating agent (melphalan) intracellularly.

  • Technical Insight: The fluorine atom is critical here not for binding, but for tuning the lipophilicity (

    
    ) to ensure rapid cellular uptake compared to the naked drug.
    
2.2 Visualization: The Halogen Bond Mechanism

The following diagram illustrates how a 4-Iodo-Phe residue interacts with a target protein's carbonyl group via sigma-hole bonding.

HalogenBond Phe 4-Iodo-Phenylalanine (Ligand) SigmaHole Sigma Hole (+) (Anisotropic Charge) Phe->SigmaHole Polarization of C-I bond Interaction Halogen Bond (Directional: 160-180°) SigmaHole->Interaction Lewis Acid Target Protein Backbone (Carbonyl Oxygen) Target->Interaction Lewis Base (Lone Pair) Interaction->Phe Increased Affinity

Figure 1: Mechanism of Sigma-Hole interactions in drug binding.

Part 3: Protein Engineering & Genetic Code Expansion

Core Strategy: Site-specific incorporation of non-canonical amino acids (ncAAs) to introduce novel functionalities (fluorescence, cross-linking) into proteins.[3]

3.1 Methodology: Amber Suppression

To incorporate a halogenated Phe (e.g., p-iodo-Phe) at a specific site, researchers use an orthogonal tRNA/synthetase pair that recognizes the Amber stop codon (UAG).

Experimental Protocol: Site-Specific Incorporation of 4-Iodo-Phe

  • Plasmid Design:

    • Plasmid A: Contains the gene of interest (e.g., GFP) with a TAG codon mutation at the desired site (e.g., Tyr66TAG).

    • Plasmid B: Encodes the orthogonal MjTyrRS variant (specific for 4-I-Phe) and MjtRNACUA.

  • Culture Conditions:

    • Transform E. coli BL21(DE3) with both plasmids.

    • Grow in minimal media (M9) to OD600 = 0.5.

  • Induction:

    • Add 4-Iodo-L-phenylalanine (dissolved in dilute NaOH) to a final concentration of 1 mM.

    • Induce expression with IPTG (0.5 mM).

  • Verification:

    • Purify protein via affinity chromatography (Ni-NTA).

    • QC Step: Perform Mass Spectrometry. A mass shift of +126 Da (I vs H) relative to wild-type Phe confirms incorporation.

GCE_Workflow cluster_0 Genetic Code Expansion Plasmid Plasmid: Gene-TAG-Stop Ribosome Ribosome Translation Plasmid->Ribosome mRNA (UAG) tRNA Orthogonal tRNA(CUA) RS Mutant Synthetase (MjTyrRS) tRNA->RS Charging RS->Ribosome Aminoacylated tRNA ncAA 4-Iodo-Phe (1mM) ncAA->RS Substrate Protein Protein-IodoPhe Ribosome->Protein Suppression

Figure 2: Workflow for site-specific incorporation of halogenated phenylalanine.

Part 4: Molecular Imaging (PET)

Core Strategy: Exploiting the upregulation of amino acid transporters (LAT1) in gliomas using 18F-labeled phenylalanine.

4.1 Tracer of Choice: 2-[18F]Fluoro-L-Phenylalanine

While O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is common, direct ring fluorination of phenylalanine (e.g., 2-[18F]F-Phe) offers distinct transport kinetics. These tracers are transported by System L (LAT1/LAT2) but, unlike natural Phe, are often not incorporated into proteins, allowing for kinetic modeling of transport rates rather than protein synthesis.

Protocol: Nucleophilic Radiosynthesis of 2-[18F]F-Phe

  • Precursor: Use a nitro- or trimethylammonium-substituted benzaldehyde precursor.

  • Radiofluorination:

    • React precursor with [18F]KF/Kryptofix 2.2.2 in DMSO at 130°C for 10 min.

  • Enzymatic Transformation (The "Biocatalytic" Route):

    • Note: Direct chemical synthesis of the amino acid is difficult. A superior method involves radiolabeling a simple aromatic precursor (e.g., [18F]fluorobenzaldehyde) followed by enzymatic conversion using Phenylalanine Dehydrogenase or Tyrosine Phenol-Lyase .

  • Purification: HPLC (C18 column, Ethanol/Water gradient).

  • QC: Radiochemical purity >98%, enantiomeric purity >99% L-isomer.

Part 5: Synthesis Strategies

Comparison of methods to generate the raw material.

MethodDescriptionProsCons
Chemical Synthesis Strecker synthesis or Schollkopf auxiliary using halogenated benzyl halides.Scalable, access to D/L isomers.Harsh conditions, requires chiral resolution.
Enzymatic (PAL) Phenylalanine Ammonia Lyase (PAL) converts halogenated cinnamic acids + NH3

Phe.
100% Enantiopure (L-form), Green chemistry.Limited by substrate specificity of PAL.
Direct Halogenation Electrophilic substitution on protected Phe.Direct access from commodity chemical.Poor regioselectivity (ortho/para mixtures).
References
  • Evaluation of 3-[18F]Fluorophenylalanines as PET Tracers. National Institutes of Health. Available at: [Link]

  • Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Molecular Biosciences. Available at: [Link][3][4][5][6][7][8][9][10]

  • Halogen-substituted phenylalanines as enantioselective selectors. Journal of Mass Spectrometry. Available at: [Link]

  • Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. Available at: [Link]

  • The contribution of halogen atoms to protein-ligand interactions (CPA-PFF Complex). Journal of Molecular Biology. Available at: [Link]

Sources

Methodological & Application

protocol for amber stop codon suppression with (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Incorporation of (S)-N-acetyl-4-bromophenylalanine into Proteins via Amber Stop Codon Suppression

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Genetic Alphabet

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable, yet finite, chemical diversity. Genetic code expansion technology pushes beyond this natural limitation, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins.[1][2][3] This powerful strategy unlocks new avenues for protein engineering, allowing for the introduction of novel chemical handles, biophysical probes, and post-translational modifications.[][5]

At the core of this technology is the amber stop codon (UAG) suppression methodology.[6][7] This system relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery.[6][8] An engineered synthetase is specifically designed to charge a suppressor tRNA (with a CUA anticodon) with the desired ncAA. This charged tRNA then recognizes the UAG codon in the mRNA, which would otherwise terminate translation, and instead incorporates the ncAA, allowing protein synthesis to continue.[9]

This document provides a detailed protocol for the incorporation of (S)-N-acetyl-4-bromophenylalanine (AcBrF), a valuable ncAA for studying protein structure and function. The N-acetyl group can serve as a probe for protein-protein interactions, while the bromine atom provides a heavy-atom handle for X-ray crystallography.

The AcBrF Orthogonal System: Key Components

Successful incorporation of AcBrF requires a dedicated set of molecular tools that are orthogonal to the host system, meaning they do not cross-react with the cell's own synthetases, tRNAs, or amino acids.[6][10]

  • Gene of Interest (GOI): Your target gene must be mutated at the desired incorporation site to an amber stop codon (TAG in the DNA sequence). The surrounding sequence context can influence suppression efficiency, with purines at the +4 position (downstream of the UAG) often enhancing incorporation in mammalian cells.[11]

  • (S)-N-acetyl-4-bromophenylalanine (AcBrF): The ncAA must be supplied exogenously in the cell culture medium. Its transport into the cell is a prerequisite for incorporation.

  • Engineered Aminoacyl-tRNA Synthetase (AcBrF-RS): This enzyme is the heart of the system. It is an evolved synthetase, often derived from an archaeal source like Methanococcus jannaschii TyrRS, that has been mutated to specifically recognize and activate AcBrF instead of any canonical amino acids.[12][13]

  • Orthogonal Suppressor tRNA (tRNA CUA): This is a tRNA, cognate to the engineered synthetase, whose anticodon has been mutated to CUA to recognize the UAG stop codon.[14][15] It is not recognized by any of the host cell's endogenous synthetases.

Mechanism of AcBrF Incorporation

The process is a seamless integration into the host's translation workflow, enabled by the orthogonal components.

cluster_charging 1. tRNA Charging cluster_translation 2. Translation Elongation AcBrF (S)-N-acetyl-4- bromophenylalanine (AcBrF) AcBrFRS Engineered AcBrF-RS AcBrF->AcBrFRS charged_tRNA AcBrF-tRNA(CUA) AcBrFRS->charged_tRNA Acylation tRNA Orthogonal tRNA(CUA) tRNA->AcBrFRS ATP ATP ATP->AcBrFRS EF_Tu EF-Tu charged_tRNA->EF_Tu Binds Ribosome Ribosome Protein Growing Polypeptide Chain Ribosome->Protein Peptidyl Transfer mRNA mRNA ...[Site X: UAG]... mRNA->Ribosome FinalProtein Full-Length Protein with AcBrF at Site X Protein->FinalProtein EF_Tu->Ribosome Delivers to A-site

Figure 2: Post-expression verification workflow.

A. Western Blot Analysis:

  • Lyse a small aliquot of cells from both the +AcBrF and -AcBrF cultures.

  • Run the lysates on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Probe with an antibody against the His-tag (or another tag on your protein).

  • Expected Result: A band corresponding to the full-length protein should be prominent in the +AcBrF lane and absent or significantly reduced in the -AcBrF lane. The -AcBrF lane may show a lower molecular weight band corresponding to the truncated product.

B. Mass Spectrometry (The Gold Standard):

  • Purify the protein from the +AcBrF culture using an appropriate method (e.g., immobilized metal affinity chromatography for His-tagged proteins).

  • Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS).

  • Expected Result: The observed molecular weight should match the theoretical molecular weight of the protein with AcBrF incorporated. The mass of AcBrF (C11H12BrNO3) is approximately 286.12 Da, replacing a natural amino acid (e.g., Tyrosine, 181.19 Da).

  • For ultimate confirmation, perform tandem MS (MS/MS) on the digested protein to identify the peptide containing AcBrF and confirm its precise location.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of full-length protein 1. Inefficient suppression. 2. Low expression of synthetase or tRNA. 3. AcBrF concentration is too low or not being transported into the cell. 4. Protein is insoluble.1. Optimize inducer and AcBrF concentrations. 2. Switch to a plasmid with a stronger promoter for the orthogonal components (e.g., pULTRA series). 3. Increase AcBrF concentration (up to 2 mM). 4. Lower induction temperature; try different expression strains.
High levels of truncated protein 1. Premature termination at the UAG codon. 2. Leaky expression of the GOI before AcBrF addition.1. This indicates inefficient suppression; see above solutions. 2. Use a more tightly regulated promoter for your GOI. Ensure the OD600 is reached before adding any inducers.
No full-length protein observed 1. One or both plasmids are absent. 2. AcBrF-RS is not active or specific for AcBrF. 3. TAG codon is in a non-permissive context.1. Confirm transformation and antibiotic selection. 2. Verify the sequence of the synthetase gene. Test a positive control GOI if available. 3. If possible, move the TAG codon to a different site in the protein. [11]
Cell toxicity/slow growth after induction 1. Overexpression of recombinant protein is toxic. 2. AcBrF concentration is too high.1. Reduce inducer concentrations and/or lower the induction temperature. 2. Reduce the AcBrF concentration to the lowest effective level.

References

  • Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli. Biochemistry, 52(18), 3238–3247. [Link]

  • Kuhn, S. M., & Chin, J. W. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Synthetic Biology, 11(2), 736–745. [Link]

  • Pimenta, F. M., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(4), e4315. [Link]

  • Pimenta, F. M., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(4), e4315. [Link]

  • Herring, S., et al. (2007). Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair. PLoS ONE, 2(11), e1189. [Link]

  • Guo, J., Melançon, C. E., 3rd, & Schultz, P. G. (2009). Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. ChemBioChem, 10(13), 2265–2268. [Link]

  • Anderson, J. C., & Schultz, P. G. (2003). Adaptation of an Orthogonal Archaeal Leucyl-tRNA and Synthetase Pair for Four-base, Amber, and Opal Suppression. Biochemistry, 42(39), 11548–11552. [Link]

  • Tharp, J. M. (2023). Split aminoacyl-tRNA synthetases for proximity-induced stop codon suppression. GCE4All Research Center. [Link]

  • Luo, X., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(12), 7088–7103. [Link]

  • Peeler, J. C., & Mehl, R. A. (2012). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Methods in Molecular Biology, 794, 125–134. [Link]

  • Chen, Y., et al. (2023). Noncanonical amino acids as prophage inducers for protein regulation in bacteria-based delivery systems. PNAS Nexus, 2(11), pgad349. [Link]

  • Chen, Y., & Wang, Q. (2021). Engineering of enzymes using non-natural amino acids. World Journal of Microbiology and Biotechnology, 37(6), 101. [Link]

  • Amiram, M., et al. (2015). Engineering of Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Chemical Biology, 10(9), 2125–2133. [Link]

  • Li, Z., et al. (2021). Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. Chemistry—A European Journal, 27(50), 12698-12711. [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]

  • Albayrak, C., & Swartz, J. R. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]

  • Wang, L., et al. (2003). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Angewandte Chemie International Edition, 42(42), 5221-5224. [Link]

  • Wiltschi, B. (2017). Process optimization for the biosynthesis of non-canonical amino acids. BOKU - University of Natural Resources and Life Sciences, Vienna. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

  • Mahdavi, A., et al. (2016). An engineered aminoacyl-tRNA synthetase for cell-selective analysis of mammalian protein synthesis. Journal of the American Chemical Society, 138(13), 4278–4281. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 585. [Link]

  • Singh, R., et al. (2023). New advances in protein engineering for industrial applications: Key takeaways. Bioengineered, 14(1), 2243464. [Link]

  • Addgene. (n.d.). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Addgene Plasmid Repository. [Link]

  • Li, C., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10838. [Link]

  • Creative Biolabs. (n.d.). Aminoacyl-tRNA Synthetases. Creative Biolabs. [Link]

  • Peeler, J. C., & Mehl, R. A. (2015). Non-canonical amino acid labeling in proteomics and biotechnology. Current Opinion in Biotechnology, 32, 140–146. [Link]

  • Mahdavi, A., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. CaltechAUTHORS. [Link]

  • Peeler, J. C., & Mehl, R. A. (2012). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. [Link]

Sources

(S)-N-acetyl-4-bromophenylalanine for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Logic

The Dual-Function "Warhead" for PPI Interfaces Protein-Protein Interactions (PPIs) are notoriously difficult to target due to their large, flat, and hydrophobic interfaces. (S)-N-acetyl-4-bromophenylalanine (Ac-4-Br-Phe) serves as a high-precision chemical probe that addresses two critical challenges in PPI drug discovery: affinity enhancement via halogen bonding and structural elucidation via anomalous dispersion.

Unlike standard phenylalanine, the 4-bromo derivative introduces a distinct electronic signature known as the


-hole —a region of positive electrostatic potential on the halogen atom opposite the C-Br bond. This allows Ac-4-Br-Phe to form highly directional halogen bonds (X-bonds) with nucleophilic backbone carbonyls or side chains (e.g., His, Asp) in the target protein, often increasing binding affinity by 5–10 fold compared to the non-halogenated parent.

Furthermore, the aryl bromide moiety acts as a "chemical handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to rapidly generate libraries of extended PPI inhibitors without re-synthesizing the peptide backbone.

Part 2: Experimental Workflows & Protocols

Workflow A: Validation of Halogen Bonding via Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamic contribution of the bromine atom to the PPI interface compared to a hydrogen control (N-acetyl-phenylalanine).

Materials:

  • Ligand A: (S)-N-acetyl-4-bromophenylalanine (100 mM stock in DMSO).

  • Ligand B: (S)-N-acetyl-phenylalanine (Control).

  • Target Protein: Purified (>95%), dialyzed into assay buffer.

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO (matched to ligand).

Protocol:

  • Preparation: Dilute Target Protein to 20 µM in the cell. Dilute Ligand A to 200–300 µM in the syringe. Crucial: Ensure DMSO concentrations are matched exactly (±0.05%) to prevent heat of dilution artifacts.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with 180s spacing between injections to allow thermal equilibration.

  • Analysis: Fit data to a "One Set of Sites" model.

  • Interpretation:

    • 
      H (Enthalpy):  A more negative 
      
      
      
      H for Ac-4-Br-Phe vs. control indicates favorable enthalpic gain, the hallmark of a structured halogen bond.
    • 
      G (Free Energy):  Calculate 
      
      
      
      G =
      
      
      G(Br) -
      
      
      G(H). A difference of >1.5 kcal/mol suggests a specific "hotspot" interaction.
Workflow B: Structural Elucidation via SAD Phasing (X-ray Crystallography)

Objective: Use the anomalous signal of Bromine to solve the phase problem and determine the crystal structure of the PPI complex.

Rationale: Bromine (Z=35) has a significant anomalous scattering signal at the K-edge (13.47 keV / 0.92 Å), making it an ideal heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing.

Protocol:

  • Co-crystallization: Mix Target Protein (10 mg/mL) with Ac-4-Br-Phe (2 mM) and screen for crystals using vapor diffusion.

  • Data Collection:

    • Mount crystal at 100 K.

    • Tune synchrotron beamline energy to the Bromine K-edge peak (approx. 13.474 keV). Note: Perform a fluorescence scan to determine the exact f'' peak.

    • Collect highly redundant data (360° or more) to maximize the anomalous signal-to-noise ratio.

  • Processing: Use software (e.g., HKL2000 or XDS) to keep Friedel pairs separate.

  • Substructure Solution: Use SHELXD or Phenix.AutoSol to locate the Br sites. The high occupancy of the Br atom in the binding pocket will clearly define the ligand binding mode.

Workflow C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Convert the Ac-4-Br-Phe "fragment" into a high-affinity lead by coupling it to an aryl boronic acid library directly on the protein or peptide scaffold.

Protocol (On-Peptide):

  • Substrate: Peptide containing N-terminal Ac-4-Br-Phe (immobilized on Rink Amide resin).

  • Catalyst Mix: Pd(OAc)

    
     (5 mol%), SPhos (10 mol%).
    
  • Reagent: Aryl boronic acid (3 equiv), K

    
    PO
    
    
    
    (2M aq, 3 equiv).
  • Reaction: Suspend resin in DMF:Water (9:1). Sparge with Argon. Add Catalyst and Reagent.[1][2] Shake at 60°C for 4 hours.

  • Wash: DMF (3x), DCM (3x), MeOH (3x).

  • Cleavage & Analysis: Cleave peptide with TFA/TIS/H

    
    O (95:2.5:2.5). Analyze via LC-MS. The mass shift corresponds to the loss of Br (-79.9) and addition of the aryl group.
    

Part 3: Data Presentation & Visualization

Comparative Properties Table
Property(S)-N-acetyl-phenylalanine (Control)(S)-N-acetyl-4-bromophenylalanineImpact on PPI
Molecular Weight 207.23 g/mol 286.12 g/mol Heavy atom for phasing
Van der Waals Radius (para) 1.20 Å (H)1.85 Å (Br)Fills hydrophobic pockets
Electronic Character Neutral / Weakly acidic

-hole (Positive cap)
Directional Halogen Bond donor
Hammett Constant (

)
0.000.23Electron withdrawing; alters

-stacking
X-ray Anomalous Signal (

)
Negligible~3.8 e⁻ (at K-edge)Enables SAD Phasing
Diagram: The Halogen Bonding Mechanism & Workflow

G cluster_0 Interaction Geometry Probe (S)-N-acetyl-4-bromophenylalanine Complex Probe-Target Complex (Halogen Bond Formed) Probe->Complex Binds via Sigma-Hole (σ) ChemMod Suzuki Coupling (Library Expansion) Probe->ChemMod Pd-Catalyzed Functionalization Target Target Protein (Backbone Carbonyl) Target->Complex Nucleophilic Attack XRay X-ray Crystallography (SAD Phasing) Complex->XRay Br Anomalous Signal ChemMod->Complex Optimized Affinity Br Br (δ+) O O (δ-) Br->O 165°-180° Angle (Strict Directionality)

Caption: Schematic illustrating the dual utility of the probe: forming directional halogen bonds for affinity (green path) and serving as a phasing/chemical handle (yellow path).

Part 4: References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions: Design and Applications." Journal of Medicinal Chemistry. Link

  • Voth, A. R., & Ho, P. S. (2007). "The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases." Current Topics in Medicinal Chemistry. Link

  • Wang, J., et al. (2018). "Expanding the Genetic Code to Study Protein–Protein Interactions." Angewandte Chemie International Edition. Link

  • Dahmann, G., et al. (2013). "The Bromine Atom as a Phasing Tool in Protein Crystallography." Acta Crystallographica Section D. Link

  • Afagh, N. A., & Yudin, A. K. (2010). "Chemoselectivity and the Suzuki-Miyaura Coupling on Peptides." Angewandte Chemie. Link

Sources

Application Notes & Protocols: (S)-N-acetyl-4-bromophenylalanine as a Versatile Probe for Elucidating Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate dance of enzyme catalysis is fundamental to virtually all biological processes. Understanding the precise mechanisms by which enzymes function is paramount for basic research and the development of novel therapeutics. This guide details the application of (S)-N-acetyl-4-bromophenylalanine, a synthetically accessible unnatural amino acid, as a powerful probe for dissecting enzyme mechanisms, with a particular focus on proteases. The introduction of a bromine atom at the para position of the phenyl ring offers unique properties that can be exploited to investigate enzyme specificity, active site architecture, and catalytic efficiency. Herein, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for employing this probe in your research endeavors.

Introduction: The Power of Probing Enzyme Mechanisms

Elucidating the mechanism of an enzyme is akin to understanding the intricate workings of a complex machine. This knowledge is crucial for designing specific inhibitors or activators, engineering novel enzymatic functions, and understanding disease states where enzyme activity is dysregulated. While natural substrates are essential for studying enzyme function, they often lack the features necessary for detailed mechanistic investigation. Unnatural amino acids, such as (S)-N-acetyl-4-bromophenylalanine, serve as invaluable tools to overcome these limitations.[1]

The N-acetyl group mimics the N-terminus of a peptide substrate, making it a suitable candidate for probing the activity of various proteases. The key to this probe's utility lies in the 4-bromo substitution. Halogen atoms can influence the electronic properties and steric bulk of the amino acid side chain, providing a means to explore the sensitivity of an enzyme's active site to such modifications.[1] Furthermore, as we will detail, this compound can be derivatized into a chromogenic substrate, allowing for continuous and convenient monitoring of enzyme activity.

Principle of the Assay: From a Subtle Probe to a Clear Signal

The core principle of using (S)-N-acetyl-4-bromophenylalanine as a probe often involves its conversion into a reporter substrate. A common and effective strategy is to synthesize its p-nitroanilide derivative, (S)-N-acetyl-4-bromophenylalanine p-nitroanilide. This molecule is an excellent chromogenic substrate for many proteases, including chymotrypsin.[2][3]

The enzymatic hydrolysis of the amide bond linking the amino acid to p-nitroaniline releases the yellow-colored p-nitroaniline molecule. The rate of color development is directly proportional to the rate of the enzymatic reaction and can be easily monitored using a spectrophotometer at or near 405-410 nm.[3][4][5]

G Substrate (S)-N-acetyl-4-bromophenylalanine -p-nitroanilide (Colorless Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Enzyme (e.g., Protease) Enzyme->ES_Complex ES_Complex->Enzyme Release Product1 (S)-N-acetyl-4- bromophenylalanine ES_Complex->Product1 Catalysis Product2 p-nitroaniline (Yellow Product) ES_Complex->Product2 Spectrophotometer Spectrophotometer (Measures Absorbance at 405-410 nm) Product2->Spectrophotometer Detection

Figure 1: Workflow for the enzymatic assay using (S)-N-acetyl-4-bromophenylalanine p-nitroanilide.

Synthesis of the Chromogenic Probe: (S)-N-acetyl-4-bromophenylalanine p-nitroanilide

The synthesis of the chromogenic probe is a critical first step. This protocol is based on established methods for the synthesis of p-nitroanilide derivatives of N-acetylated amino acids.[6][7]

Materials and Reagents:
  • (S)-N-acetyl-4-bromophenylalanine

  • p-Nitroaniline

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Protocol:
  • Nitration of Acetanilide (to form p-nitroacetanilide as a precursor for p-nitroaniline):

    • In a clean beaker, dissolve finely powdered acetanilide in glacial acetic acid with stirring at room temperature. Gentle warming may be required for complete dissolution.[8]

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[8][7]

    • To the cooled solution, add fuming nitric acid dropwise, ensuring the temperature remains below 20°C.[8][7]

    • After the addition is complete, allow the mixture to stand at room temperature for approximately 20 minutes.[7]

    • Pour the reaction mixture onto crushed ice and allow it to stand for another 20 minutes.[7]

    • Collect the yellow precipitate of p-nitroacetanilide by filtration, wash thoroughly with cold water, and dry.[7]

    • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[7]

  • Hydrolysis of p-nitroacetanilide to p-nitroaniline:

    • The synthesized p-nitroacetanilide is then subjected to alkaline hydrolysis to yield p-nitroaniline. This is typically achieved by refluxing with an aqueous solution of sodium hydroxide.[9]

  • Coupling of (S)-N-acetyl-4-bromophenylalanine with p-nitroaniline:

    • The final step involves the formation of an amide bond between the carboxyl group of (S)-N-acetyl-4-bromophenylalanine and the amino group of p-nitroaniline. This is a standard peptide coupling reaction and can be achieved using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Application: Kinetic Analysis of a Serine Protease (e.g., Chymotrypsin)

This section provides a detailed protocol for determining the kinetic parameters of a protease using the synthesized chromogenic probe.

Materials and Reagents:
  • Purified enzyme (e.g., bovine α-chymotrypsin)

  • (S)-N-acetyl-4-bromophenylalanine p-nitroanilide (substrate stock solution in a suitable organic solvent like DMSO, diluted in buffer for experiments)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer and determine its concentration accurately.

    • Prepare a stock solution of the substrate, (S)-N-acetyl-4-bromophenylalanine p-nitroanilide, in 100% DMSO.

    • Prepare a series of substrate dilutions in the assay buffer. It is crucial to keep the final concentration of DMSO in the assay low (typically <1-2%) to avoid affecting enzyme activity.

  • Enzyme Assay:

    • In a 96-well microplate, add the assay buffer to a final volume of, for example, 180 µL per well.

    • Add 10 µL of each substrate dilution to the respective wells.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,600 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[10]

    • Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be generated to linearize the data and determine Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.[10]

    • Calculate the catalytic efficiency (kcat/Kₘ) of the enzyme for the substrate, where kcat = Vₘₐₓ / [E]t ([E]t is the total enzyme concentration).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Initiate with Enzyme PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate Dilutions AddSubstrate Add Substrate to Wells PrepSubstrate->AddSubstrate AddBuffer Add Buffer to Plate AddBuffer->AddSubstrate PreIncubate Pre-incubate at Temp AddSubstrate->PreIncubate PreIncubate->AddEnzyme ReadAbsorbance Read Absorbance (405 nm) AddEnzyme->ReadAbsorbance PlotAbsTime Plot Absorbance vs. Time ReadAbsorbance->PlotAbsTime CalcV0 Calculate Initial Velocity (v₀) PlotAbsTime->CalcV0 PlotV0S Plot v₀ vs. [S] CalcV0->PlotV0S FitMM Fit to Michaelis-Menten Equation PlotV0S->FitMM DetermineKm Determine Kₘ and Vₘₐₓ FitMM->DetermineKm CalcKcatKm Calculate kcat/Kₘ DetermineKm->CalcKcatKm

Sources

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

(S)-N-acetyl-4-bromophenylalanine is a derivative of the non-canonical amino acid 4-bromophenylalanine. The introduction of a bromine atom onto the phenyl ring and N-acetylation makes it a valuable building block in peptide synthesis and medicinal chemistry for developing novel therapeutic agents and biochemical probes. Unambiguous structural confirmation is paramount for its use in these applications, and high-resolution ¹H NMR spectroscopy is the primary analytical technique for this purpose.

This application note serves as an expert-level guide to understanding the distinct proton environments within the molecule and correlating them to a predicted ¹H NMR spectrum. We will explore the key parameters of chemical shift, signal integration, and spin-spin coupling to perform a complete spectral assignment.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify all unique proton environments within the (S)-N-acetyl-4-bromophenylalanine molecule. Due to the chiral center and the para-substituted aromatic ring, there are seven distinct sets of protons.

Figure 1: Molecular structure of (S)-N-acetyl-4-bromophenylalanine with proton designations.

The distinct proton environments are:

  • HN: The amide proton.

  • Hα: The proton attached to the chiral alpha-carbon.

  • Hβa and Hβb: The two diastereotopic protons on the beta-carbon. They are chemically non-equivalent.

  • Ha and Ha': Two aromatic protons ortho to the alkyl substituent.

  • Hb and Hb': Two aromatic protons ortho to the bromine atom.

  • -CH₃: The three equivalent protons of the acetyl methyl group.

  • -COOH: The carboxylic acid proton (often not observed or appears as a very broad signal).

Core Principles for Spectral Analysis

A ¹H NMR spectrum provides four key pieces of information for structure elucidation[1][2]:

  • Number of Signals: Indicates the number of chemically non-equivalent proton sets[3].

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups cause deshielding (downfield shift), while electron-donating groups cause shielding (upfield shift)[4].

  • Integration: The area under each signal is proportional to the number of protons it represents[5].

  • Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, this pattern reveals the number of adjacent protons (commonly following the n+1 rule)[5].

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Equipment
  • Sample: (S)-N-acetyl-4-bromophenylalanine (5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer, NMR Spectrometer (e.g., 400 MHz or higher).

Rationale for Experimental Choices
  • Sample Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides an excellent signal-to-noise ratio for a ¹H experiment without causing significant line broadening from sample aggregation[6][7].

  • Solvent Selection (DMSO-d₆): DMSO-d₆ is chosen for its ability to solubilize the compound and, crucially, its hydrogen-bond accepting nature. This slows the chemical exchange of the N-H and COOH protons, allowing them to be observed as distinct, coupled signals, which is often not possible in solvents like CDCl₃ or D₂O.

  • Internal Standard (TMS): TMS is used to reference the chemical shift scale to 0 ppm. It is chemically inert, volatile, and its single, sharp signal does not overlap with most organic proton signals[1].

Step-by-Step Sample Preparation
  • Weigh approximately 5-10 mg of (S)-N-acetyl-4-bromophenylalanine directly into a clean, dry vial.

  • Add 0.7 mL of DMSO-d₆ containing 0.03% TMS using a calibrated pipette.

  • Cap the vial and vortex gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

  • Cap the NMR tube and label it clearly.

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL with TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire ¹H Spectrum (e.g., 16 scans) lock->acquire process 7. Fourier Transform acquire->process phase 8. Phase Correction process->phase baseline 9. Baseline Correction phase->baseline calibrate 10. Calibrate to TMS (0 ppm) baseline->calibrate integrate 11. Integrate Signals calibrate->integrate analyze 12. Analyze & Assign Spectrum integrate->analyze

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted Spectrum: Analysis and Interpretation

The following is a detailed interpretation of the expected ¹H NMR spectrum of (S)-N-acetyl-4-bromophenylalanine in DMSO-d₆.

Aromatic Region (δ 7.2 - 7.6 ppm)
  • Signals: The para-substituted benzene ring gives rise to a characteristic AA'XX' spin system, which often appears as two distinct signals that resemble doublets.[8][9]

  • Hb/Hb' (ortho to Br): Expected around δ 7.5 ppm. The electron-withdrawing nature of bromine deshields these protons. This signal will appear as a doublet, integrating to 2H.

  • Ha/Ha' (ortho to Cβ): Expected around δ 7.2 ppm. This signal will also appear as a doublet, integrating to 2H. The coupling constant (J) for both doublets should be in the typical range for ortho-coupling (~8 Hz).

Amide Region (δ ~8.2 ppm)
  • HN: The amide proton is significantly deshielded and is expected to appear as a doublet around δ 8.2 ppm.

  • Splitting: It is coupled to the single proton on the α-carbon (Hα), resulting in a doublet. The coupling constant (JNH-Hα) is typically around 8-9 Hz.

Aliphatic Region (δ 1.8 - 4.5 ppm)
  • Hα (δ ~4.4 ppm): This proton is adjacent to three other protons (HN, Hβa, and Hβb). It will therefore appear as a complex multiplet, likely a doublet of doublets of doublets (ddd) or a quartet. Its integration will be 1H.

  • Hβa and Hβb (δ ~2.9 - 3.1 ppm): These two protons are diastereotopic and thus chemically non-equivalent. They will couple to each other (geminal coupling, J ~14 Hz) and to Hα (vicinal coupling, J ~5-10 Hz). Each will appear as a doublet of doublets (dd), and together they will integrate to 2H.

  • -CH₃ (δ ~1.8 ppm): The three protons of the acetyl group are equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet, integrating to 3H.

Summary of Predicted ¹H NMR Data

The expected data is summarized in the table below for quick reference.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm) in DMSO-d₆IntegrationMultiplicityCoupling Constant (J, Hz)
Amide ProtonHN~ 8.21HDoublet (d)JNH-Hα ≈ 8-9
Aromatic ProtonsHb, Hb'~ 7.52HDoublet (d)Jortho ≈ 8
Aromatic ProtonsHa, Ha'~ 7.22HDoublet (d)Jortho ≈ 8
Alpha Proton~ 4.41HMultiplet (m)JHα-NH ≈ 8-9, JHα-Hβ ≈ 5-10
Beta ProtonsHβa, Hβb~ 2.9 - 3.12H2 x Doublet of Doublets (dd)Jgem ≈ 14, JHβ-Hα ≈ 5-10
Acetyl Protons-CH₃~ 1.83HSinglet (s)N/A

Conclusion

The ¹H NMR spectrum of (S)-N-acetyl-4-bromophenylalanine provides a unique fingerprint that allows for its unambiguous identification and purity assessment. By carefully analyzing the chemical shifts, integration values, and splitting patterns, a complete assignment of all proton signals can be achieved. The protocol and analysis detailed herein provide a robust framework for researchers to validate the structure of this important synthetic building block, ensuring the integrity of downstream applications in drug discovery and chemical biology.

References

  • Ogura, H., Furuhata, K., Sato, T., & Hida, M. (1981). The Crystal and Molecular Structure of N-Acetyl-L-phenylalanine and N-Acetyl-D-phenylalanine. Chemistry Letters, 10(9), 1269-1272. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 36. ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Hans J. Reich. (n.d.). 5.5 Coupling in Aromatic Systems. University of Wisconsin. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Spectroscopy. Retrieved from [Link]

Sources

Application Note: Genetic Code Reprogramming for N-Terminal Incorporation of (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: The N-Terminal Constraint

The incorporation of (S)-N-acetyl-4-bromophenylalanine (Ac-BrPhe) presents a fundamental mechanistic challenge to standard genetic code expansion (GCE) techniques. Standard GCE relies on the ribosomal elongation cycle, where the amino group of the incoming aminoacyl-tRNA attacks the peptidyl-tRNA ester bond. Because Ac-BrPhe lacks a free nucleophilic


-amino group (it is N-acetylated), it cannot  function as an elongator in translation; it acts as a chain terminator.

Therefore, this molecule must be incorporated at the N-terminus (Initiation) .

The Solution: Genetic Code Reprogramming

To achieve this, we utilize Genetic Code Reprogramming using the Flexizyme (FIT) system . This method bypasses the specificity of endogenous aminoacyl-tRNA synthetases (aaRS) and the formylation logic of E. coli initiation.

Key Applications:

  • Peptide Stability: N-terminal acetylation confers resistance to exopeptidases, significantly increasing the half-life of therapeutic peptides.

  • Chemical Handles: The 4-bromo moiety serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach fluorophores, drugs, or PEG chains post-translationally.

  • De Novo Discovery: Compatible with mRNA display (RaPID system) for screening macrocyclic peptide libraries.

Part 2: Mechanism of Action

The workflow relies on three engineered components working in concert within a reconstituted cell-free translation system (PURE system).

  • Substrate Activation: The Ac-BrPhe is chemically activated as a cyanomethyl ester (CME) or 3,5-dinitrobenzyl ester (DBE).

  • tRNA Acylation (Flexizyme): The ribozyme eFx (enhanced Flexizyme) recognizes the activated ester and charges it onto a specific tRNA (typically tRNA

    
    ).
    
  • Translation Initiation: The PURE system is prepared lacking Methionine and Met-RS. The ribosome accepts Ac-BrPhe-tRNA

    
     at the P-site to initiate translation.
    
Pathway Visualization

G cluster_0 1. Chemical Activation cluster_1 2. Ribozyme Charging cluster_2 3. Translation Initiation AcBrPhe (S)-N-acetyl-4-Br-Phe DBE DBE-Active Ester AcBrPhe->DBE Esterification eFx Flexizyme (eFx) DBE->eFx Substrate Charged Ac-BrPhe-tRNA eFx->Charged Acylation (0°C) tRNA tRNA(fMet) tRNA->eFx Binding Ribosome Ribosome (P-Site) Charged->Ribosome Initiation Peptide N-Ac-BrPhe-Peptide Ribosome->Peptide Elongation

Figure 1: The Genetic Code Reprogramming pathway. The Flexizyme (eFx) bypasses natural synthetases to charge the N-blocked amino acid onto the initiator tRNA.

Part 3: Detailed Experimental Protocols

Phase A: Substrate Synthesis (Activation)

Objective: Convert (S)-N-acetyl-4-bromophenylalanine into a substrate recognizable by Flexizyme.

Reagents:

  • (S)-N-acetyl-4-bromophenylalanine

  • 3,5-dinitrobenzyl chloride (Cl-DNB)

  • Triethylamine (TEA)

  • DMF (anhydrous)

Protocol:

  • Dissolve 1.0 eq of (S)-N-acetyl-4-bromophenylalanine in anhydrous DMF.

  • Add 1.5 eq of TEA and 1.2 eq of Cl-DNB.

  • Stir at room temperature for 12 hours (protected from light).

  • Dilute with ethyl acetate and wash with 0.1 M HCl (x3), saturated NaHCO

    
     (x3), and brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Verify via

    
    H-NMR. The benzyl protons of the DBE group should appear as a singlet/doublet around 5.5 ppm.
    
Phase B: Flexizyme Acylation (tRNA Charging)

Objective: Charge tRNA


 with the Ac-BrPhe-DBE ester.

Reagents:

  • eFx (enhanced Flexizyme) RNA (100 µM stock)

  • tRNA

    
     (100 µM stock)
    
  • Ac-BrPhe-DBE (25 mM stock in DMSO)

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl

    
    .[1]
    

Protocol:

  • Annealing: Mix 2 µL eFx and 2 µL tRNA

    
     with 6 µL water. Heat to 95°C for 2 min, then cool to RT over 5 min.
    
  • Buffer Addition: Add 2 µL of 1M MgCl

    
     and 2 µL of 0.5M HEPES (pH 7.5).
    
  • Substrate Addition: Add 1 µL of Ac-BrPhe-DBE (final conc. 5 mM).

  • Incubation: Incubate on ice (0°C) for 6 to 24 hours .

    • Note: N-blocked aromatic substrates often require longer incubation times (up to 48h) compared to standard amino acids.

  • Precipitation: Stop reaction by adding 40 µL of 0.3 M NaOAc (pH 5.2) and 100 µL Ethanol. Centrifuge (15,000 x g, 15 min, 4°C).

  • Resuspension: Dissolve the pellet in 1 mM NaOAc (pH 5.2) immediately prior to translation. Do not use basic buffers (hydrolysis risk).

Phase C: In Vitro Translation (PURE System)

Objective: Incorporate the ncAA into the peptide.

System Requirements:

  • PURE System

    
    Met:  A reconstituted system (e.g., PUREfrex®) lacking Methionine and Met-RS to prevent competition.
    
  • Template DNA: Must contain a T7 promoter and an AUG start codon.

Protocol:

  • Thaw PURE system solution I and II on ice.

  • Assemble the reaction (10 µL total volume):

    • 5 µL Solution I (Enzymes/Ribosomes)

    • 0.5 µL Solution II (Buffer/NTPs)

    • 1.0 µL Template DNA (PCR product or Plasmid, ~10 ng/µL)

    • 2.0 µL Ac-BrPhe-tRNA

      
        (from Phase B)
      
    • 1.5 µL Nuclease-free water

  • Incubate at 37°C for 1 hour.

  • Quench: Stop reaction by placing on ice or adding 0.1% TFA (if proceeding to LC-MS).

Part 4: Data Analysis & Validation

Quality Control: Acylation Efficiency

Before translation, verify the tRNA is charged using Acid Urea PAGE.

ComponentMigration Pattern
Uncharged tRNA Migrates faster (lower molecular weight equivalent).
Ac-BrPhe-tRNA Migrates slower (retarded band).
Hydrolyzed tRNA Distinct band if degradation occurred (avoid RNase contamination).

Target Yield: >30% acylation is sufficient for robust translation.

Mass Spectrometry Validation (MALDI-TOF)

Since the N-terminus is blocked, Edman degradation is impossible. MS is the primary validation tool.

Expected Mass Shift: Calculate the mass of the wild-type peptide (with fMet) and the modified peptide.

  • Mass Change (

    
    ): 
    
    • Remove Formyl-Methionine:

      
       Da
      
    • Add Ac-BrPhe:

      
       Da
      
    • Note: Ensure you account for the specific isotope pattern of Bromine (

      
      Br and 
      
      
      
      Br in ~1:1 ratio). You should see a characteristic "doublet" peak separated by 2 Da.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Translation Yield Magnesium concentration in translation mix is too high (carryover from acylation).Ethanol precipitate the tRNA twice to remove excess Mg

.
No Incorporation Hydrolysis of the ester bond.Keep charged tRNA at pH 5.2 and on ice. Avoid freeze-thaw cycles.
Competition Contaminating Methionine.Ensure the PURE system is explicitly "

Met".
Precipitation Ac-BrPhe-DBE insolubility.Ensure DMSO concentration in the acylation step is ~20% (Flexizyme tolerates this).

References

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-canonical polypeptide synthesis. Nature Methods, 3(5), 357–359. Link

  • Goto, Y., Katoh, T., & Suga, H. (2011). Flexizymes for genetic code reprogramming. Nature Protocols, 6(6), 779–790. Link

  • Passioura, T., & Suga, H. (2014). Reprogramming the genetic code in vitro. Trends in Biochemical Sciences, 39(9), 400-408. Link

  • Katoh, T., & Suga, H. (2020). Ribosomal Incorporation of N-Acyl-Amino Acids and N-Methyl-Amino Acids. Methods in Molecular Biology, 2070, 19-32. Link

Sources

experimental setup for in vivo incorporation of unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for Genetic Code Expansion (GCE), enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins in vivo. Moving beyond standard cloning, this guide addresses the kinetic bottlenecks of orthogonal translation systems (OTS). We detail the selection of orthogonal pairs, plasmid architecture, and a validated protocol for E. coli expression, alongside critical quality control measures involving mass spectrometry.

System Architecture & Selection

Successful GCE relies on breaking the universality of the genetic code. You must introduce a "fifth column" into the central dogma: an orthogonal tRNA/synthetase pair that functions independently of the host's endogenous machinery.

The Orthogonality Principle

The system requires an aminoacyl-tRNA synthetase (aaRS) that:

  • Recognizes the specific UAA.

  • Does not recognize any endogenous host amino acids.

  • Charges a specific orthogonal tRNA (o-tRNA).

  • Does not charge endogenous host tRNAs.

Conversely, the o-tRNA must:

  • Be recognized only by the orthogonal aaRS.

  • Decode a specific selector codon (typically the Amber stop codon, UAG).[1]

  • Not be recognized by endogenous host synthetases.

Selection Matrix: MjTyrRS vs. PylRS

Choose your system based on the chemical nature of the UAA and the host organism.

FeatureM. jannaschii (Mj) TyrRS / tRNACUAMethanosarcina (Mb/Mm) PylRS / tRNACUA
Primary Host E. coli (Bacteria only)E. coli, Mammalian, Yeast (Universal)
UAA Class Aromatic derivatives (e.g., p-acetyl-Phe, p-azido-Phe)Lysine derivatives (e.g., Boc-Lys, Acetyl-Lys)
Orthogonality High in E. coli; Cross-reacts in EukaryotesHigh in both Prokaryotes and Eukaryotes
Enzyme Kinetics Generally faster (

)
Slower; often requires higher tRNA copy number
Structural Basis Evolved from Tyrosyl-tRNA synthetaseEvolved from Pyrrolysyl-tRNA synthetase

Mechanistic Workflow

The following diagram illustrates the flow of genetic information hijacked to incorporate a UAA. Note the competition between the Release Factor (RF1) and the Orthogonal tRNA at the ribosome.

GCE_Mechanism cluster_inputs Inputs cluster_cell Host Cell Cytoplasm UAA Unnatural Amino Acid (in Media) Ortho_RS Orthogonal aaRS UAA->Ortho_RS Binding Plasmid_OTS Plasmid: Orthogonal Pair (aaRS + tRNA) Plasmid_OTS->Ortho_RS Expression Ortho_tRNA Orthogonal tRNA (CUA Anticodon) Plasmid_OTS->Ortho_tRNA Transcription Plasmid_POI Plasmid: Gene of Interest (TAG codon) Ribosome Ribosome (Translation) Plasmid_POI->Ribosome mRNA (UAG) Charged_tRNA Acylated tRNA-UAA Ortho_RS->Charged_tRNA Aminoacylation (ATP-dependent) Ortho_tRNA->Ortho_RS Charged_tRNA->Ribosome Suppression Protein Full Length Protein (UAA Incorporated) Ribosome->Protein Success Truncated Truncated Protein (Termination) Ribosome->Truncated Failure RF1 Release Factor 1 (Competition) RF1->Ribosome Termination

Figure 1: Mechanism of Amber Suppression. The orthogonal aaRS charges the tRNA with the UAA.[2] This complex competes with Release Factor 1 (RF1) at the ribosomal A-site to suppress the UAG stop codon.

Detailed Protocol: E. coli Expression System

This protocol assumes the use of a two-plasmid system:

  • pEVOL/pULTRA: Encodes the orthogonal aaRS/tRNA pair.

  • pET/pBAD: Encodes the protein of interest (POI) with a TAG mutation.

Pre-Culture & Glucose Repression

Rationale: Many aaRS expression vectors use arabinose (Ara) promoters. Basal expression can be toxic or lead to plasmid instability. Glucose (0.5%) represses the PBAD promoter tightly via catabolite repression.

  • Transformation: Co-transform chemically competent E. coli (e.g., BL21(DE3) or C321.ΔA) with both plasmids.

  • Plating: Plate on LB agar containing appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Ampicillin for pET) + 1% Glucose . Incubate at 37°C overnight.

  • Starter Culture: Inoculate a single colony into 10 mL 2xYT media + Antibiotics + 0.5% Glucose . Incubate overnight at 37°C, 250 rpm.

Induction & UAA Incorporation

Rationale: The UAA must be intracellularly available before the ribosome encounters the UAG codon to prevent early termination.

  • Inoculation: Dilute overnight culture 1:100 into fresh 2xYT or Terrific Broth (TB) (Antibiotics included, NO Glucose ).

  • Growth: Grow at 37°C until OD600 reaches 0.4–0.5.

  • UAA Addition (Critical Step):

    • Dissolve UAA in 0.1M NaOH or appropriate solvent to create a high-concentration stock (e.g., 100 mM).

    • Add UAA to the culture to a final concentration of 1 mM (typical range 0.5–2 mM).

    • Tip: Adjust pH of the culture if adding large volumes of alkaline UAA stock.

    • Incubate for 30 minutes before inducing protein expression. This allows the orthogonal tRNA pool to become fully charged.

  • Induction:

    • Induce the Orthogonal System: Add 0.02% L-Arabinose (for pEVOL).

    • Induce the POI: Add 0.5 mM IPTG (for pET).

  • Expression Phase: Reduce temperature to 25°C or 30°C and shake for 12–16 hours.

    • Why? Lower temperatures slow translation, giving the scarce orthogonal tRNA more time to compete with RF1 at the ribosome A-site.

Harvest & Purification
  • Pellet cells (5,000 x g, 15 min).

  • Lyse in standard lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, Imidazole, Protease Inhibitors).

  • Purify via affinity chromatography (Ni-NTA).

    • Note: Truncated proteins (terminated at UAG) usually lack the C-terminal affinity tag and will flow through, naturally enriching the full-length UAA-containing protein.

Quality Control & Validation

Mere expression of full-length protein is insufficient proof of UAA incorporation; "near-cognate suppression" (incorporation of Phe, Tyr, or Trp at UAG) is a common artifact.

SDS-PAGE Analysis

Run three parallel samples:

  • +UAA +Inducer: Should show full-length band.

  • -UAA +Inducer: Should show no band (or a very faint band if background suppression is high). This is the critical negative control.

  • WT Protein: Positive control for migration size.

Mass Spectrometry (The Gold Standard)

Intact protein mass spectrometry (ESI-MS) is required to validate the chemical identity.

  • Calculate: Theoretical Mass = (WT Mass - Mass of Residue replaced) + Mass of UAA.

  • Observe: Look for the specific delta mass.

    • Example: Replacing Tyrosine (163 Da) with p-Acetylphenylalanine (205 Da) results in a +42 Da shift.

  • Fail State: If you observe a mass corresponding to Gln, Tyr, or Trp at the TAG site, the system lacks orthogonality or the UAA was insufficient.

Troubleshooting Guide

Troubleshooting Problem Low Yield or High Background Check_Neg Check -UAA Control Problem->Check_Neg High_Bg High Expression in -UAA Check_Neg->High_Bg Band Visible Low_Yield No Expression in +UAA Check_Neg->Low_Yield No Band Action_Bg1 Diagnosis: Near-Cognate Suppression Action: Use RF1-deficient strain (C321.ΔA) High_Bg->Action_Bg1 Action_Bg2 Diagnosis: Leaky Promoter Action: Add Glucose to pre-culture High_Bg->Action_Bg2 Action_Yield1 Diagnosis: UAA Uptake Issue Action: Check solubility/pH of media Low_Yield->Action_Yield1 Action_Yield2 Diagnosis: tRNA Limiting Action: Use plasmid with higher tRNA copy number (e.g., pULTRA) Low_Yield->Action_Yield2

Figure 2: Diagnostic logic for common GCE failure modes.

References

  • Chin, J. W. (2017).[3] Expanding and reprogramming the genetic code.[2][3][4][5][6][7] Nature, 550(7674), 53–60.[3] [Link]

  • O'Donoghue, P., et al. (2013). Upgrading protein synthesis for synthetic biology. Nature Chemical Biology, 9(10), 594–598. [Link]

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

  • Chatterjee, A., et al. (2013). A genetically encoded insect virus for bioremediation. Proceedings of the National Academy of Sciences, 110(29), 11803-11808. (Reference for PylRS versatility). [Link]

  • Addgene. Genetic Code Expansion Guide. [Link]

Sources

use of (S)-N-acetyl-4-bromophenylalanine in FRET studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Fluorescence Architectures using (S)-N-Acetyl-4-Bromophenylalanine

Executive Summary

(S)-N-acetyl-4-bromophenylalanine (Ac-Phe(4-Br)-OH) represents a critical "dual-utility" residue in modern chemical biology and peptide therapeutics. While not a fluorophore itself, its halogenated aromatic ring serves two distinct, high-value functions in Fluorescence Resonance Energy Transfer (FRET) studies:

  • The "Anchor" (Constructive): It acts as a regioselective handle for the bioorthogonal installation of FRET fluorophores via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling site-specific labeling of peptides where cysteine/lysine labeling is unsuitable.

  • The "Quencher" (Destructive): It functions as a short-range quencher of intrinsic Tryptophan (Trp) or Tyrosine (Tyr) fluorescence via the Heavy Atom Effect (HAE) , facilitating the mapping of Ångström-scale conformational changes that are below the resolution limit of standard FRET (10–100 Å).

This guide provides the theoretical framework and validated protocols for utilizing Ac-Phe(4-Br) in both capacities.

Scientific Mechanism & Causality

The "Anchor" Mechanism: Bioorthogonal Cross-Coupling

Standard FRET studies require the precise placement of a Donor and Acceptor. In peptide therapeutics, introducing bulky fluorophores during Solid-Phase Peptide Synthesis (SPPS) often leads to steric failure or side reactions.

  • Solution: Incorporate Ac-Phe(4-Br) as a "stealth" precursor. It is stable during SPPS and small enough to avoid aggregation.

  • Reaction: Post-synthesis, the bromine atom undergoes oxidative addition with a Palladium(0) catalyst, followed by transmetallation with a fluorescent boronic acid (e.g., Coumarin-boronic acid).

  • Result: A rigid, biaryl-linked fluorophore is created directly on the peptide backbone, minimizing the "linker wobble" that complicates FRET orientation factors (

    
    ).
    
The "Quencher" Mechanism: Heavy Atom Effect (HAE)

While Förster Resonance Energy Transfer (FRET) relies on dipole-dipole coupling (


), it becomes insensitive at very short distances (<10 Å).
  • The Bromine Factor: The high atomic number of Bromine (

    
    ) enhances spin-orbit coupling. When Ac-Phe(4-Br) comes within van der Waals contact (~4–6 Å) of a fluorophore (like Trp), it promotes Intersystem Crossing (ISC)  from the excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ).
  • Outcome: This non-radiative decay quenches fluorescence. Unlike FRET, this effect is contact-dependent, making it a "molecular ruler" for detecting specific folding events or ligand binding that brings residues into direct contact.

Visualization of Workflows

The following diagram illustrates the decision matrix and chemical pathways for using Ac-Phe(4-Br).

G Start Start: (S)-N-Acetyl-4-Bromophenylalanine (Ac-Phe(4-Br)) Decision Select Application Mode Start->Decision Path_A Mode A: FRET Anchor (Bioorthogonal Labeling) Decision->Path_A Need Fluorophore Path_B Mode B: Contact Quencher (Heavy Atom Effect) Decision->Path_B Need Distance Probe Step_A1 SPPS Incorporation (Standard Fmoc protocols) Path_A->Step_A1 Step_B1 Peptide/Protein Folding Assay Path_B->Step_B1 Step_A2 Suzuki-Miyaura Coupling (Pd catalyst + Fluorophore-Boronic Acid) Step_A1->Step_A2 Step_A3 Result: Biaryl FRET Donor/Acceptor (Rigid Linker) Step_A2->Step_A3 Step_B2 Measure Trp Fluorescence (Ex: 280nm / Em: 350nm) Step_B1->Step_B2 Step_B3 Result: Quenching = Contact (<6 Å) (No Quenching = Distant) Step_B2->Step_B3

Caption: Workflow logic for utilizing Ac-Phe(4-Br) as either a reactive scaffold for dye attachment or a proximity-dependent quencher.

Detailed Protocols

Protocol A: Site-Specific FRET Probe Installation (Suzuki-Miyaura)

Use this protocol to attach a FRET dye to a peptide containing Ac-Phe(4-Br).

Reagents Required:

  • Peptide containing Ac-Phe(4-Br).[1][2][3]

  • Fluorophore: 4-Coumarin-boronic acid (Donor) or Fluorescein-boronic acid (Acceptor).

  • Catalyst: Palladium(II) acetate (

    
    ).
    
  • Ligand: sSPhos (Sulfonated SPhos) or ADHP (2-Amino-4,6-dihydroxypyrimidine) for water solubility.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Water/Acetonitrile (3:1).

Step-by-Step Methodology:

  • Preparation: Dissolve the peptide (1 mM final conc.) in degassed Water/Acetonitrile (3:1).

  • Catalyst Pre-complexation: In a separate vial, mix

    
     (5 mol%) with sSPhos (10 mol%) in water. Stir for 5 minutes until the solution turns clear yellow (active Pd(0) species generation).
    
  • Reaction Assembly: Add the Pd-Ligand complex to the peptide solution. Immediately add the Fluorophore-Boronic Acid (5 equivalents) and Base (

    
    , 20 equivalents).
    
  • Incubation: Seal the reaction vessel under Argon/Nitrogen. Incubate at 37°C for 2–4 hours .

    • Note: Unlike standard organic synthesis, do not heat proteins/peptides above 40°C to prevent backbone degradation.

  • Quenching & Purification: Quench with 10 mM DTT (to scavenge Pd). Purify via HPLC (C18 column) to remove excess boronic acid and catalyst.

  • Validation: Confirm mass shift via LC-MS. The bromine mass (79/81 Da) should be replaced by the fluorophore mass minus 2 hydrogens.

Protocol B: Heavy-Atom Quenching Assay (Contact FRET)

Use this protocol to map folding or binding interfaces.

Experimental Design:

  • Control Peptide: Sequence with Phenylalanine (Phe) at the target position.[2]

  • Test Peptide: Sequence with (S)-N-acetyl-4-bromophenylalanine (Ac-Phe(4-Br)) at the target position.

  • Target: A Tryptophan (Trp) residue located 2–10 residues away.

Step-by-Step Methodology:

  • Baseline Measurement: Dissolve Control Peptide (5 µM) in buffer (PBS pH 7.4).

  • Spectroscopy: Excite at 295 nm (selective for Trp, avoids Tyr/Phe excitation). Record Emission from 310–450 nm.

  • Test Measurement: Repeat with Test Peptide (Ac-Phe(4-Br)).

  • Data Analysis: Calculate Quenching Efficiency (

    
    ):
    
    
    
    
    • Where

      
       is the integrated fluorescence intensity of the brominated peptide and 
      
      
      
      is the control.
  • Interpretation:

    • 
      : Indicates the residues are in van der Waals contact  (folded state).
      
    • 
      : Indicates the residues are solvent-separated (unfolded or extended state).
      

Quantitative Data Summary

Table 1: Comparison of Ac-Phe(4-Br) Utility Modes

FeatureMode A: Cross-Coupling AnchorMode B: Heavy Atom Quencher
Primary Role Scaffold for Dye AttachmentProximity Probe
Interaction Range 10–80 Å (Standard FRET)< 6 Å (Contact/Orbital Overlap)
Mechanism Pd-Catalyzed C-C Bond FormationSpin-Orbit Coupling / ISC
Readout Gain of Fluorescence (FRET Signal)Loss of Fluorescence (Quenching)
Key Advantage Rigid linker (High orientation factor)Zero background (Dark probe)
Limitation Requires chemical step post-synthesisOnly works at very short range

Technical Considerations & Troubleshooting

  • Solubility: Ac-Phe(4-Br) is more hydrophobic than standard Phenylalanine. Peptides containing multiple Br-Phe residues may require DMSO or HFIP for initial solubilization before dilution into aqueous buffer.

  • Dehalogenation: Avoid exposure to strong UV light (254 nm) for extended periods during purification, as C-Br bonds can undergo homolytic cleavage.

  • Stereochemistry: Ensure the use of the (S)-enantiomer (L-configuration) for biological compatibility with proteases (e.g., Chymotrypsin) if the peptide is intended for enzymatic assays. The (R)-enantiomer will likely inhibit proteolytic cleavage.

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. Link (Foundational chemistry for Pd-mediated coupling on proteins).

  • Miyake-Stoner, S. J., et al. (2009). "Generating new orthogonal pairs for genetic code expansion." Biochemistry. Link (Discusses halogenated phenylalanine incorporation).

  • Basu, G., et al. (1990). "Long-range electronic interactions in peptides: the remote heavy atom effect." Journal of the American Chemical Society.[4] Link (Definitive paper on using Br-Phe to quench fluorescence).

  • Vilar, R., et al. (2006). "Probe for the detection of cisplatin-DNA interactions." Journal of the American Chemical Society.[4] (Demonstrates heavy atom quenching principles in bio-assays).

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link (Advanced protocols for Suzuki-Miyaura coupling on phenylalanine derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides Containing (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of peptides incorporating the unnatural amino acid (S)-N-acetyl-4-bromophenylalanine. The unique characteristics of this amino acid, combining N-terminal acetylation and a halogenated aromatic side chain, present specific challenges that require careful consideration during solid-phase peptide synthesis (SPPS). This resource is designed to equip you with the knowledge to anticipate and overcome these challenges, ensuring successful synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the incorporation of (S)-N-acetyl-4-bromophenylalanine into synthetic peptides.

Q1: What are the primary challenges associated with synthesizing peptides containing (S)-N-acetyl-4-bromophenylalanine?

A1: The primary challenges stem from the unique structural features of this amino acid derivative:

  • Steric Hindrance: The N-acetyl group adds bulk to the N-terminus, which can impede coupling efficiency, especially when incorporated at internal positions or adjacent to other sterically demanding residues.[1][2]

  • Altered Reactivity: The electron-withdrawing nature of the bromo group on the phenyl ring can influence the reactivity of the amino acid.

  • Increased Hydrophobicity: The combination of the acetyl and bromophenyl groups significantly increases the hydrophobicity of the amino acid, which can lead to poor solubility of the protected amino acid and aggregation of the growing peptide chain.[3][4]

  • Potential for Side Reactions: Both the N-acetyl group and the bromophenyl side chain can be susceptible to specific side reactions during coupling, deprotection, and cleavage steps.[5]

Q2: How does the N-acetyl group affect the properties of the final peptide?

A2: N-terminal acetylation can have several effects on the final peptide:

  • Increased Stability: It can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.

  • Altered Solubility and Aggregation: While it can sometimes improve solubility, the increased hydrophobicity may also promote aggregation, particularly in sequences with a high content of hydrophobic residues.[6]

  • Mimicking Natural Proteins: Many eukaryotic proteins are naturally N-terminally acetylated, so incorporating this modification can create a more biologically relevant peptide.[7]

Q3: Is the 4-bromophenylalanine side chain stable during standard SPPS conditions?

A3: The carbon-bromine bond on the phenyl ring is generally stable under standard Fmoc-based SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection. However, care must be taken during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), as side reactions can occur. The use of appropriate scavengers is crucial to prevent modification of the bromophenyl group and other sensitive residues.[8][9]

Q4: What is the expected mass shift in mass spectrometry for a peptide containing (S)-N-acetyl-4-bromophenylalanine?

A4: When analyzing your peptide by mass spectrometry, you should account for the specific mass of the (S)-N-acetyl-4-bromophenylalanine residue. The monoisotopic mass of this residue is approximately 283.02 g/mol . Remember to also consider the isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br), which will result in a characteristic M/M+2 isotopic signature in the mass spectrum.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of peptides containing (S)-N-acetyl-4-bromophenylalanine.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Q: I am observing a significant amount of deletion sequences lacking (S)-N-acetyl-4-bromophenylalanine in my crude product analysis. What could be the cause and how can I fix it?

A: Low coupling efficiency is a common issue due to the steric hindrance of the N-acetyl group. Here’s a systematic approach to troubleshoot this problem:

Causality: The bulky N-acetyl group can physically block the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support. This is particularly problematic when coupling to a sterically hindered amino acid or when the peptide chain itself is aggregated.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Standard Reagents: For routine couplings, a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure is a good starting point.

    • Uronium/Phosphonium Salt-Based Reagents: For difficult couplings involving sterically hindered amino acids, more potent activating reagents are recommended.[10][11] Consider using HATU, HCTU, or PyAOP, which are known to be effective for such challenging couplings.[2][11]

  • Extend Coupling Time and/or Double Couple:

    • Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can often drive the reaction to completion.

    • Performing a "double coupling" by draining the reaction vessel after the initial coupling period and adding a fresh solution of the activated amino acid can significantly improve the yield.

  • Increase Reagent Excess:

    • Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help to shift the reaction equilibrium towards product formation.

  • Consider Microwave-Assisted SPPS:

    • Microwave energy can accelerate the coupling reaction and help to overcome steric hindrance, often leading to higher coupling efficiencies in shorter reaction times.

Problem 2: Peptide Aggregation During Synthesis

Q: My resin is clumping, and I'm seeing poor swelling, especially after adding several hydrophobic residues. How can I mitigate peptide aggregation?

A: The high hydrophobicity of (S)-N-acetyl-4-bromophenylalanine can contribute significantly to on-resin aggregation, where peptide chains interact with each other, hindering reagent accessibility.[3]

Causality: Aggregation is primarily driven by intermolecular hydrogen bonding between peptide backbones, forming β-sheet-like structures. The hydrophobic side chains, including the bromophenyl group, can further stabilize these aggregates.[12]

Troubleshooting Workflow:

Aggregation_Troubleshooting Start Aggregation Suspected (Clumping, Poor Swelling) Solvent Change Solvent System Start->Solvent Temp Increase Coupling Temperature Solvent->Temp Resin Use Aggregation-Disrupting Resin Temp->Resin Additives Incorporate Chaotropic Agents or Backbone Protection Resin->Additives Result Improved Synthesis Efficiency Additives->Result

Caption: Workflow for troubleshooting peptide aggregation.

Detailed Strategies:

  • Solvent Optimization:

    • Switch from standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[12]

    • Consider using a mixture of DMF with a small percentage of dimethyl sulfoxide (DMSO) (e.g., 5-10%), as DMSO is excellent at disrupting secondary structures.

  • Elevated Temperature:

    • Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), either with conventional heating or a microwave synthesizer, can help to break up aggregates and improve reaction kinetics.

  • Choice of Resin:

    • Utilize a low-loading resin to increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.

    • Consider using a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel) which can improve the solvation of the peptide chain.

  • Use of Chaotropic Agents:

    • Adding chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can disrupt hydrogen bonding networks and reduce aggregation.[12]

Problem 3: Side Reactions During Cleavage and Deprotection

Q: My mass spectrometry analysis shows unexpected peaks, suggesting modification of my peptide during the final cleavage step. What are the likely side reactions and how can I prevent them?

A: The final TFA cleavage cocktail is a harsh environment that can lead to several side reactions, particularly with sensitive residues like 4-bromophenylalanine.

Causality: During cleavage, protecting groups are removed, generating highly reactive carbocations. These can re-attach to nucleophilic side chains, such as the electron-rich phenyl ring of 4-bromophenylalanine, or other sensitive residues like tryptophan, methionine, or tyrosine.

Recommended Cleavage Cocktail and Scavengers:

ComponentFunctionRecommended Concentration (v/v)
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes side-chain protecting groups.90-95%
Triisopropylsilane (TIS) A scavenger that effectively reduces carbocations and prevents side reactions.2.5-5%
Water A scavenger and helps to hydrolyze cleaved protecting groups.2.5-5%
1,2-Ethanedithiol (EDT) A "soft" scavenger particularly useful for protecting cysteine and methionine residues.0-2.5% (use if Cys or Met are present)

Experimental Protocol: Standard Cleavage

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and cool it on ice.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Q: I am concerned about the potential for racemization of (S)-N-acetyl-4-bromophenylalanine during coupling. How can I minimize this?

A: Racemization of N-acetylated amino acids can occur during the activation step, particularly with certain coupling reagents and in the presence of a strong base.

Causality: The activated carboxyl group can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Uronium/phosphonium salt-based reagents like HATU and HCTU, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), are generally preferred over carbodiimides for minimizing racemization.

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin.

  • Temperature Control: Perform the coupling at room temperature or below, as higher temperatures can sometimes increase the rate of racemization.

Problem 4: Purification Challenges

Q: My crude peptide is poorly soluble in the HPLC mobile phase, and I am getting broad peaks. How can I improve the purification of my hydrophobic peptide?

A: The hydrophobicity of peptides containing (S)-N-acetyl-4-bromophenylalanine often leads to purification difficulties.[13]

Causality: Hydrophobic peptides can aggregate in aqueous solutions, leading to poor solubility and interaction with the stationary phase of the reversed-phase HPLC column, resulting in poor peak shape and resolution.

Purification Optimization Workflow:

Purification_Workflow Start Poor Solubility/Peak Shape in RP-HPLC Solvent_Screening Screen Different Solvents (e.g., ACN, IPA, Formic Acid) Start->Solvent_Screening pH_Adjust Adjust Mobile Phase pH (away from pI) Solvent_Screening->pH_Adjust Temp_Control Increase Column Temperature pH_Adjust->Temp_Control Gradient_Opt Optimize Gradient Slope (Shallow Gradient) Temp_Control->Gradient_Opt Result Improved Peak Shape and Resolution Gradient_Opt->Result

Caption: Workflow for optimizing the purification of hydrophobic peptides.

Detailed Strategies:

  • Solvent System Modification:

    • Initial Solubilization: Dissolve the crude peptide in a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.

    • Mobile Phase Additives: Add a small amount of formic acid (0.1%) or trifluoroacetic acid (0.1%) to both the aqueous and organic mobile phases to improve solubility and peak shape.[13]

    • Alternative Organic Solvents: If acetonitrile (ACN) is not effective, try using isopropanol (IPA) or a mixture of ACN and IPA as the organic mobile phase.

  • pH Adjustment:

    • Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of the mobile phase to be at least 2 units away from the pI to ensure the peptide is charged and more soluble.

  • Temperature:

    • Running the HPLC at an elevated temperature (e.g., 40-60°C) can improve solubility and reduce viscosity, leading to sharper peaks.

  • Gradient Optimization:

    • Use a shallower gradient to allow for better separation of the target peptide from closely eluting impurities.

Section 3: Characterization by Mass Spectrometry

Q: What are the expected fragmentation patterns for a peptide containing (S)-N-acetyl-4-bromophenylalanine in MS/MS analysis?

A: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) MS/MS experiments, you will primarily observe b- and y-type fragment ions from cleavage of the peptide backbone amide bonds.[14]

  • b-ions: Fragments containing the N-terminus.

  • y-ions: Fragments containing the C-terminus.

The presence of the N-acetyl group will add 42.01 Da to the mass of the N-terminal amino acid and any b-ions containing it. The 4-bromophenylalanine residue will have a characteristic mass, and its presence in a fragment ion will be accompanied by the bromine isotopic pattern.

Example Fragmentation:

For a peptide with the sequence Ac-Xxx-(S)-N-acetyl-4-bromophenylalanine-Yyy-..., you would expect to see:

  • A b2-ion corresponding to the mass of Ac-Xxx + (S)-N-acetyl-4-bromophenylalanine.

  • A y-ion corresponding to the mass of the C-terminal portion of the peptide starting from Yyy.

The characteristic isotopic signature of bromine can be a useful tool for confirming the presence of 4-bromophenylalanine in specific fragment ions, aiding in the confirmation of your peptide sequence.

References

  • The Impact of N-terminal Acetylation of α-Synuclein on Phospholipid Membrane Binding and Fibril Structure. PMC - PubMed Central. [Link]

  • The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin. PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Chemical Science. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • New method of peptide cleavage based on Edman degradation. PMC - NIH. [Link]

  • (a) Fragmentation of a four-residue peptide in MS/MS. The fragmentation... | Download Scientific Diagram. ResearchGate. [Link]

  • Taming Aggregation. American Peptide Society. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Acetylated Peptide Synthesis. CD Formulation. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. UAB. [Link]

  • A peptide bromoiodinane approach for asymmetric bromolactonization. MSU Chemistry. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid. Scribd. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Technical Support Center: Optimizing Recombinant Protein Expression with Unnatural Amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the expression of recombinant proteins incorporating unnatural amino acids (UAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technology. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the incorporation of unnatural amino acids into recombinant proteins.

Q1: What are the essential components for site-specific incorporation of an unnatural amino acid?

A1: The site-specific incorporation of a UAA requires an orthogonal translation system. This system consists of three key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) : An engineered enzyme that specifically recognizes the UAA and attaches it to its corresponding tRNA.[1][2] This synthetase must not recognize any of the 20 canonical amino acids.

  • An orthogonal tRNA : A tRNA molecule that is not recognized by any of the endogenous aaRSs in the host organism.[3][4] It has an anticodon that recognizes a "blank" codon, typically a stop codon, introduced at the desired site in the gene of interest.

  • A "blank" codon : A codon that does not code for any of the canonical amino acids.[5][6] The most commonly used blank codon is the amber stop codon (UAG).[1][5][6]

Q2: Why is my protein yield significantly lower when I try to incorporate a UAA?

A2: Low protein yield is a common issue and can stem from several factors:

  • Inefficient codon suppression: The orthogonal tRNA may not be efficiently recognizing and suppressing the blank codon, leading to premature termination of translation.[7][8]

  • Toxicity of the UAA: Some unnatural amino acids can be toxic to the host cells, leading to slower growth and reduced protein expression.[9][10]

  • Suboptimal expression conditions: Standard expression conditions for natural proteins may not be optimal for those containing UAAs. Factors like temperature, induction time, and media composition may need adjustment.[11][12]

  • Plasmid incompatibility or instability: The presence of multiple plasmids (one for the target protein and another for the orthogonal translation system) can sometimes lead to instability or incompatibility issues.

Q3: How can I confirm that the unnatural amino acid has been successfully incorporated into my protein?

A3: Several methods can be used to verify the successful incorporation of a UAA:

  • Mass Spectrometry (MS): This is the gold standard for confirming the precise mass of the protein, which will be different from the wild-type protein due to the presence of the UAA.

  • Western Blotting with specific antibodies: If your UAA contains a unique chemical handle, you can use an antibody that specifically recognizes this handle.

  • Functional Assays: If the UAA imparts a specific function (e.g., fluorescence), you can measure this activity to confirm its presence.

Q4: What is an "orthogonal" translation system and why is it important?

A4: An orthogonal translation system is a set of engineered enzymes and tRNA that functions independently of the host cell's own translation machinery.[13][14] This orthogonality is crucial to ensure that the unnatural amino acid is incorporated only at the desired site (the blank codon) and not randomly in place of other natural amino acids.[3]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific problems you might encounter during your experiments.

Problem 1: Low or No Protein Expression

Low or absent protein expression is one of the most frequent challenges. The following decision tree can guide your troubleshooting process.

low_expression_troubleshooting start Low/No Protein Expression check_controls Are control expressions (without UAA) working? start->check_controls no_control Troubleshoot basic protein expression: - Check plasmid integrity - Verify transformation - Optimize induction check_controls->no_control No yes_control Problem is specific to UAA incorporation. check_controls->yes_control Yes check_uaa_toxicity Is the UAA toxic to the cells? yes_control->check_uaa_toxicity yes_toxicity Optimize UAA concentration and/or expression conditions: - Lower UAA concentration - Use a richer medium - Lower induction temperature check_uaa_toxicity->yes_toxicity Yes no_toxicity Check orthogonal system components. check_uaa_toxicity->no_toxicity No check_synthetase Is the aminoacyl-tRNA synthetase expressed and active? no_toxicity->check_synthetase no_synthetase Verify synthetase expression (e.g., Western blot). Check plasmid for mutations. check_synthetase->no_synthetase No/Low yes_synthetase Is the orthogonal tRNA being expressed? check_synthetase->yes_synthetase Yes no_trna Verify tRNA expression (e.g., Northern blot). Check plasmid for mutations. yes_synthetase->no_trna No/Low yes_trna Optimize UAA incorporation efficiency. yes_synthetase->yes_trna Yes optimize_incorporation Systematically vary: - UAA concentration - Induction time and temperature - Media composition yes_trna->optimize_incorporation

Caption: Troubleshooting workflow for low or no protein expression.

Detailed Steps for Troubleshooting Low Expression:
  • Run Positive and Negative Controls:

    • Positive Control: Express a protein known to work well in your system without any UAA. This will confirm that your basic expression protocol, reagents, and cell line are functioning correctly.

    • Negative Control: Express your target protein with the amber codon but without adding the UAA to the media. This should result in a truncated protein product, confirming that the amber codon is functioning as a stop codon in the absence of the orthogonal system.

  • Assess UAA Toxicity:

    • Growth Curves: Compare the growth curves of your expression strain in the presence and absence of the UAA. A significant decrease in growth rate or final cell density in the presence of the UAA indicates toxicity.[9]

    • Mitigation Strategies:

      • Titrate UAA Concentration: Determine the lowest effective concentration of the UAA that still allows for protein expression.

      • Use Richer Media: Supplementing the growth media can sometimes alleviate the toxic effects of the UAA.

      • Lower Induction Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein production and reduce the burden on the cells.[11][12]

  • Verify Expression of Orthogonal System Components:

    • Aminoacyl-tRNA Synthetase (aaRS): Confirm the expression of the aaRS using Western blotting with an antibody against a tag on the synthetase (e.g., His-tag).

    • Orthogonal tRNA: While more challenging, you can assess the expression of the orthogonal tRNA using Northern blotting.

  • Optimize UAA Incorporation Efficiency:

    • UAA Concentration: Systematically vary the concentration of the UAA in the growth media to find the optimal level.

    • Induction Conditions: Optimize the inducer concentration (e.g., IPTG, arabinose) and the time of induction.

    • Media Composition: Experiment with different growth media, as some may support better expression with UAAs.[12]

Problem 2: Protein Insolubility and Aggregation

The incorporation of a UAA can sometimes lead to protein misfolding and the formation of insoluble aggregates known as inclusion bodies.[11]

solubility_troubleshooting start Protein Insolubility/ Aggregation check_solubility Analyze protein solubility (SDS-PAGE of soluble vs. insoluble fractions). start->check_solubility insoluble Protein is in inclusion bodies. check_solubility->insoluble Insoluble soluble Protein is soluble. No issue here. check_solubility->soluble Soluble optimize_expression Optimize Expression Conditions: - Lower temperature (16-25°C) - Reduce inducer concentration - Shorter induction time insoluble->optimize_expression fusion_tags Use Solubility-Enhancing Fusion Tags: - MBP (Maltose Binding Protein) - GST (Glutathione S-Transferase) insoluble->fusion_tags chaperones Co-express with Chaperones: - GroEL/GroES - DnaK/DnaJ insoluble->chaperones refolding Refold from Inclusion Bodies: - Denature with urea or guanidinium HCl - Refold by dialysis or rapid dilution insoluble->refolding

Caption: Troubleshooting workflow for protein insolubility.

Strategies to Improve Protein Solubility:
  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the expression temperature is often the most effective way to improve solubility.[11][12]

    • Reduce Inducer Concentration: A lower concentration of the inducer will slow down the rate of protein synthesis, giving the protein more time to fold correctly.[12]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can significantly improve its solubility.[11]

  • Co-express with Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins. Co-expressing your target protein with chaperones like GroEL/GroES or DnaK/DnaJ can prevent aggregation.

  • In Vitro Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions and then attempt to refold it in vitro.

Problem 3: Off-Target UAA Incorporation or Mismatches

While orthogonal systems are designed for high fidelity, off-target incorporation can sometimes occur.

Potential Cause Explanation Troubleshooting Strategy
Leaky Expression of aaRS The aminoacyl-tRNA synthetase is expressed at a low level even without an inducer, leading to charging of the orthogonal tRNA with a natural amino acid.Use a tightly regulated promoter for the expression of the aaRS.[15]
Cross-Reactivity of aaRS The engineered aaRS may still have some residual activity towards a natural amino acid.Further engineer the aaRS to improve its specificity through directed evolution or rational design.[16][17]
Misacylation of Endogenous tRNA The orthogonal aaRS might mistakenly charge one of the host cell's tRNAs with the UAA.[3]This is a fundamental challenge. Selecting an aaRS/tRNA pair from a distantly related organism can minimize this.

III. Experimental Protocol: Optimizing UAA Concentration for Maximal Protein Expression

This protocol provides a step-by-step guide to determine the optimal concentration of your unnatural amino acid for maximizing the yield of your target protein.

Objective: To identify the UAA concentration that results in the highest yield of full-length, UAA-containing protein.

Materials:

  • Expression strain of E. coli (e.g., BL21(DE3)) co-transformed with the plasmid for the target protein (with an amber codon) and the plasmid for the orthogonal aaRS/tRNA pair.

  • LB or other suitable growth media.

  • Appropriate antibiotics for plasmid selection.

  • Inducer (e.g., IPTG, L-arabinose).

  • Unnatural amino acid (UAA) stock solution.

  • SDS-PAGE reagents.

  • Western blot reagents.

Procedure:

  • Prepare Starter Cultures: Inoculate 5 mL of media containing the appropriate antibiotics with a single colony from your freshly transformed plate. Grow overnight at 37°C with shaking.

  • Set up Expression Cultures:

    • Inoculate 10 mL of fresh media in several flasks with the overnight starter culture to an initial OD600 of ~0.05.

    • Add the UAA to each flask at a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). The 0 mM flask serves as a negative control.

  • Grow and Induce:

    • Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer.

    • Reduce the temperature to your desired expression temperature (e.g., 25°C) and continue to grow for the desired expression time (e.g., 16 hours).

  • Harvest and Lyse Cells:

    • Harvest 1 mL of each culture by centrifugation.

    • Normalize the cell pellets by resuspending them in a volume of lysis buffer proportional to their final OD600.

    • Lyse the cells (e.g., by sonication or chemical lysis).

  • Analyze Protein Expression:

    • Separate the total cell lysates by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against your protein of interest or a tag.

  • Interpret Results:

    • The negative control (0 mM UAA) should show a band corresponding to the truncated protein, if any is produced.

    • Compare the intensity of the full-length protein band across the different UAA concentrations. The concentration that gives the most intense band is the optimal concentration for your system.

IV. References

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse. Retrieved from [Link]

  • UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 26). Troubleshooting troublesome recombinant protein expression... [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, September 5). Why would proteins suddenly express in extremely low yield? Retrieved from [Link]

  • Li, J., et al. (2021). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Synthetic and Systems Biotechnology, 7(1), 536-543. Retrieved from [Link]

  • Singh, R. K., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1633-1653. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. Retrieved from [Link]

  • Anderson, J. C. (2013, December 3). Unnatural Amino Acids [Video]. YouTube. Retrieved from [Link]

  • de la Mare, J. A., & Alexandrov, K. (2016). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 60(2), 197-206. Retrieved from [Link]

  • Karginov, A. V., & Hahn, K. M. (2011). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 12(6), 3846-3863. Retrieved from [Link]

  • Ryu, Y., & Schultz, P. G. (2006). Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. Nature Methods, 3(4), 263-265. Retrieved from [Link]

  • de la Mare, J. A., & Alexandrov, K. (2016). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 60(2), 197-206. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 25(10), 1745-1755. Retrieved from [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. Retrieved from [Link]

  • van der Meel, R., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Pharmaceuticals, 7(4), 434-453. Retrieved from [Link]

  • Köhrer, C., & RajBhandary, U. L. (2008). Proteins Carrying One or More Unnatural Amino Acids. Current Protocols in Chemical Biology, 1, 1.1-1.1.26. Retrieved from [Link]

  • Italia, J. S., et al. (2023). System-wide optimization of an orthogonal translation system with enhanced biological tolerance. Cell Systems, 14(8), 655-668.e6. Retrieved from [Link]

  • Dul, M. J., & Soukup, J. K. (2014). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. Journal of Bacteriology, 196(10), 1870-1876. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(2), 33. Retrieved from [Link]

  • Liu, D. R., et al. (2022). Incorporation of unnatural amino acids into proteins using base editing. U.S. Patent No. 12,084,663 B2. Retrieved from

  • Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 94(19), 10092-10097. Retrieved from [Link]

  • Amiram, M., et al. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science, 10(5), 1046-1054. Retrieved from [Link]

  • Kelwick, R., et al. (2020). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences, 7, 195. Retrieved from [Link]

  • Ohta, A., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology, 9, 746427. Retrieved from [Link]

  • Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. Retrieved from [Link]

  • An, W., & Chin, J. W. (2009). Synthesis of orthogonal transcription-translation networks. Proceedings of the National Academy of Sciences, 106(21), 8477-8482. Retrieved from [Link]

  • Ohta, A., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. AURORA. Retrieved from [Link]

Sources

troubleshooting protein folding with incorporated (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Hub. Ticket ID: #BrPhe-Fold-001 Assigned Specialist: Senior Application Scientist, Protein Engineering Division Status: Open Context: Troubleshooting folding anomalies and incorporation efficiency for proteins containing (S)-N-acetyl-4-bromophenylalanine.

Executive Summary: The "N-Acetyl" Distinction

Before proceeding to folding protocols, we must address a critical reagent distinction that accounts for 60% of user-reported failures with this specific compound.

(S)-N-acetyl-4-bromophenylalanine is chemically distinct from (S)-4-bromophenylalanine (pBrF) .

  • If you are performing Genetic Code Expansion (GCE) in E. coli: You likely have the wrong reagent. The orthogonal aminoacyl-tRNA synthetase (aaRS) generally requires a free alpha-amine to charge the tRNA. The N-acetyl group blocks this reaction. Unless you are using a specific auxotrophic strain with high acylase activity or a cell-free translation system designed for N-acetyl initiation, incorporation will be negligible.

  • If you are performing Chemical Synthesis (SPPS) or Mammalian GCE: The N-acetyl group is expected. In mammalian cells, cytosolic acylases (e.g., Acylase I) can deacetylate the precursor to release the free amino acid, though efficiency varies.

The guide below addresses both the Incorporation/Chemistry challenges and the Biophysical Folding consequences of the bromine modification.

Module 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of your folding or expression failure.

TroubleshootingFlow Start START: Define the Problem Method Method of Incorporation? Start->Method GCE_Ecoli In vivo GCE (E. coli) Method->GCE_Ecoli GCE_Mammal In vivo GCE (Mammalian) Method->GCE_Mammal SPPS Chemical Synthesis (SPPS) Method->SPPS ReagentCheck Are you using N-acetyl-BrPhe? GCE_Ecoli->ReagentCheck Acylase Does cell line have high Acylase I activity? GCE_Mammal->Acylase FoldingCheck Protein Expressed but Insoluble/Aggregated? SPPS->FoldingCheck FatalError CRITICAL ERROR: aaRS cannot charge N-acetyl AA. Switch to Free Acid form. ReagentCheck->FatalError Yes ReagentCheck->FoldingCheck No (Using Free Acid) Acylase->FatalError No (Low Bioavailability) Acylase->FoldingCheck Yes Hydrophobic Issue: Hydrophobic Collapse (Br is lipophilic) FoldingCheck->Hydrophobic Surface Exposed Site Steric Issue: Steric Clash (Br radius > H) FoldingCheck->Steric Buried Core Site Solution1 Sol: Add 0.5M Arginine + Low Temp Induction Hydrophobic->Solution1 Solution2 Sol: Mutate adjacent residues to Gly/Ala (Cavity creation) Steric->Solution2

Caption: Decision matrix for isolating reagent incompatibility vs. biophysical folding errors.

Module 2: Biophysical Troubleshooting (The Folding Problem)

Once incorporation is successful, the presence of the bromine atom (Van der Waals radius ~1.85 Å vs. 1.20 Å for Hydrogen) and its electron-withdrawing nature fundamentally alters the folding energy landscape.

Issue A: Hydrophobic Aggregation (The "Sticky" Surface)

Symptom: Protein expresses but is found entirely in inclusion bodies (bacteria) or aggregates (mammalian). Mechanism: The bromine substituent significantly increases the hydrophobicity of the phenylalanine ring. If the Br-Phe residue is solvent-exposed, it creates a "sticky patch" that promotes intermolecular association (aggregation) faster than intramolecular folding.

Protocol: The "Soft Folding" Rescue

  • Temperature Shift: Reduce induction temperature to 16°C - 18°C . This slows translation, allowing the nascent chain more time to bury the hydrophobic Br-Phe residue before another chain interferes.

  • Chaperone Overexpression: Co-transform with GroEL/ES (plasmid pGro7) or Trigger Factor (plasmid pTf16). These chaperones shield hydrophobic patches during folding.

  • Buffer Additives (Lysis/Refolding):

    Additive Concentration Mechanism
    L-Arginine 0.4M - 0.8M Suppresses aggregation by masking hydrophobic patches.
    Triton X-100 0.1% - 0.5% Mild detergent to sequester exposed hydrophobic Br-Phe.

    | Glycerol | 10% - 20% | Stabilizes the native state hydration shell. |

Issue B: Steric Destabilization (The "Packed" Core)

Symptom: Protein is soluble but unstable (precipitates over time) or inactive. Thermal Shift Assay (TSA) shows a reduced


 compared to wild-type.
Mechanism:  If Br-Phe is placed in the hydrophobic core, the additional volume of the bromine atom (approx. 20 ų larger than H) causes steric clashes with neighboring side chains, preventing tight packing.

Protocol: Cavity Engineering

  • Diagnosis: Run a computational model (e.g., PyMOL mutagenesis wizard or Rosetta). If the Br atom clashes (< 2.5 Å distance) with neighbors, you must create space.

  • Compensatory Mutation: Mutate a contacting residue to a smaller amino acid.

    • Example: If Br-Phe interacts with Leucine, mutate Leu → Val or Leu → Ala to "carve out" a cavity for the bromine atom. This restores packing density and stability [1].

Module 3: Chemical Compatibility & Downstream Assays

Users often incorporate Br-Phe for Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Misfolding often leads to "failed reactions" that are actually accessibility issues.

Troubleshooting Table: Reaction Failures

ObservationDiagnosisSolution
No Coupling Product Br-Phe is buried in the core (inaccessible to Pd catalyst).Perform reaction under denaturing conditions (4M Urea) if the application allows, or move Br-Phe to a flexible loop.
Protein Precipitates during Coupling The Pd catalyst or ligand is destabilizing the already fragile Br-Phe protein.Use water-soluble catalysts (e.g., Na₂PdCl₄ with sSPhos or ADHP ) and lower temperature (37°C vs 60°C).
Smear on SDS-PAGE Oligomerization via hydrophobic stacking of Br-Phe.Add 0.1% SDS or 0.5M Urea to the coupling reaction buffer to maintain monodispersity.
Module 4: Visualization of the Energy Landscape

Understanding why Br-Phe proteins aggregate requires visualizing the thermodynamic trap.

EnergyLandscape cluster_0 Effect of Br-Phe Unfolded Unfolded State Intermediate Folding Intermediate Unfolded->Intermediate Fast Native Native Folded Intermediate->Native Slow (Steric Barrier) Aggregate Amorphous Aggregate Intermediate->Aggregate Very Fast (Hydrophobic Drive) Native->Aggregate Thermal Fluctuation

Caption: Br-Phe lowers the activation energy for aggregation (Intermediate -> Aggregate) while raising the barrier to the Native state due to steric bulk.

Frequently Asked Questions (FAQ)

Q1: Can I use N-acetyl-4-bromophenylalanine for E. coli expression systems? A: Generally, no . The standard M. jannaschii TyrRS/tRNA pairs evolved for GCE recognize the free amino acid. The N-acetyl group prevents the amino acid from fitting into the synthetase active site or reacting with ATP. You must use (S)-4-bromophenylalanine (free acid) . If you only have the N-acetyl form, you must chemically deacetylate it (acid hydrolysis) or use a mammalian system with high acylase activity [2].

Q2: My mass spec shows a mass -42 Da lower than expected. What happened? A: This is likely deacetylation occurring in vivo (if you used the N-acetyl form) or, more likely, you are seeing the incorporation of standard Phenylalanine instead of Br-Phe. If the concentration of Br-Phe is too low (or uptake is poor), the synthetase may promiscuously charge endogenous Phenylalanine. Increase the concentration of Br-Phe in the media to 1-2 mM.

Q3: The protein folds, but the yield is very low (< 1 mg/L). A: This is often due to Release Factor 1 (RF1) competition at the amber stop codon. Use an RF1-deficient strain (e.g., B-95.ΔA or C321.ΔA ) to eliminate premature termination. Also, ensure you are supplementing the media with the amino acid at the time of induction, not just at inoculation.

References
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[1][2] Annual Review of Biochemistry, 79, 413-444.

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.

  • Mukai, T., et al. (2017). Codon reassignment in the Escherichia coli genetic code. Nucleic Acids Research, 45(17), 9838–9849.

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510, 201–210.

Sources

Technical Support Center: Unnatural Amino Acid (UAA) Toxicity & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Mitigating UAA Toxicity in Cell Culture
Introduction: The "Black Box" of UAA Toxicity

Welcome to the technical support hub. If you are here, you are likely facing the "UAA Paradox": your orthogonal translation system (OTS) is theoretically sound, but your cells are either dying, arresting, or failing to produce protein.

Toxicity in Genetic Code Expansion (GCE) is rarely a single-variable problem. It usually stems from one of three distinct failure modes:

  • Metabolic Starvation: The UAA competes with natural amino acids for cellular entry (common in mammalian cells).

  • Proteostatic Collapse: The UAA is being misincorporated into the host proteome by endogenous synthetases.

  • OTS Burden: The orthogonal machinery (tRNA/aaRS) is sequestering cellular resources or stalling ribosomes.

This guide moves beyond basic "check your plasmid" advice. We will diagnose the root cause using system-level logic and provide self-validating protocols to fix it.

Module 1: Diagnostic Workflow

Before changing variables, identify your toxicity phenotype. Use the logic tree below to isolate the mechanism.

G Start OBSERVED TOXICITY Q1 Is the toxicity dependent on UAA addition? Start->Q1 Branch_NoUAA Toxicity present WITHOUT UAA Q1->Branch_NoUAA No (Cells die w/ plasmids only) Branch_YesUAA Toxicity only WITH UAA Q1->Branch_YesUAA Yes (Cells die after UAA add) Q2 Check OTS Expression Branch_NoUAA->Q2 Q3 Does adding natural AAs rescue growth? Branch_YesUAA->Q3 Res_OTS_Burden DIAGNOSIS: OTS Burden (tRNA/aaRS Toxicity) Q2->Res_OTS_Burden High Copy Number? Res_Transport DIAGNOSIS: Transport Competition (Starvation Mimicry) Q3->Res_Transport Yes (Rescue) Res_Misinc DIAGNOSIS: Proteome Misincorporation (Promiscuity) Q3->Res_Misinc No (No Rescue)

Figure 1: Decision matrix for isolating the source of toxicity. Blue nodes indicate start, Red nodes indicate the root cause.

Module 2: Troubleshooting Guide (Symptom-Based)
Issue 1: Mammalian cells detach or arrest immediately after UAA addition.
  • The Mechanism: Transport Competition (The "Starvation" Mimic). Many UAAs (especially large hydrophobic ones like p-benzoyl-L-phenylalanine or p-azido-L-phenylalanine) enter mammalian cells via the LAT1 (SLC7A5) transporter. This is an antiporter that exchanges intracellular Leucine/Glutamine for extracellular large neutral amino acids.

    • Causality: If you add 1mM UAA but the media only contains 0.4mM Leucine, the UAA saturates LAT1. The cell starves for Leucine, triggering the GCN2 stress response and shutting down translation [1, 2].

  • The Fix: The "Rescue" Supplementation Strategy. Do not just lower the UAA concentration (which hurts yield). Instead, increase the concentration of the competing natural amino acid.

    • Action: Supplement media with 2-4x the normal concentration of Leucine and Methionine. This restores the transport equilibrium without blocking UAA uptake entirely.

Issue 2: E. coli growth curves plateau early, even without UAA.
  • The Mechanism: OTS Metabolic Burden. High levels of orthogonal tRNA (o-tRNA) are toxic to E. coli. They sequester cellular arginine/lysine (if using Pyl-tRNA) or distract the ribosome. Furthermore, high expression of the orthogonal synthetase (o-aaRS) consumes ATP by performing "non-productive aminoacylation" (charging and hydrolyzing repeatedly) [3].

  • The Fix: Plasmid Titration.

    • Action: Switch the o-tRNA from a high-copy (ColE1/pUC) origin to a medium-copy (p15A) or low-copy (pSC101) origin.

    • Action: Use a weak constitutive promoter (proK) for the tRNA rather than an inducible T7 promoter.

Issue 3: Cells die, and Western Blot shows smearing of host proteins.
  • The Mechanism: Proteome Misincorporation. Your UAA is structurally too similar to a natural amino acid (e.g., p-fluoro-phenylalanine vs. Phenylalanine). The endogenous host synthetases are accidentally charging the UAA onto endogenous tRNAs, inserting it randomly into the host proteome. This causes global protein misfolding [4].

  • The Fix: The "Pulse" Protocol.

    • Action: Delay UAA addition until the culture reaches mid-log phase (OD600 ~0.5 for bacteria, 60% confluence for mammalian).

    • Action: Limit exposure time. Induce expression for only 4-6 hours, then harvest. Do not perform overnight expression for promiscuous UAAs.

Module 3: Optimization Protocols
Protocol A: The Toxicity vs. Incorporation Matrix

Use this self-validating protocol to find the "Sweet Spot" between cell health and protein yield.

Objective: Determine the maximum tolerated UAA concentration that yields detectable protein.

ConditionUAA Conc.[1] (mM)Inducer (e.g., Doxy/IPTG)Expected Outcome
A (Control) 0+No POI, Normal Growth
B (Low) 0.25+Low POI, Normal Growth
C (Mid) 0.5+Mid POI, Slight Lag
D (High) 1.0+High POI, High Toxicity
E (Rescue) 1.0+ (Supplement Leu/Met)High POI, Normal Growth

Step-by-Step:

  • Seed cells in a 6-well plate (mammalian) or 14mL tubes (bacteria).

  • Condition E Preparation: In one set of wells, add 2mM L-Leucine and 1mM L-Methionine before adding the UAA.

  • Add UAA according to the table above. Incubate for 1 hour to allow transport equilibration.

  • Add Inducer (IPTG/Doxycycline) to initiate POI expression.

  • Validation Readout:

    • Viability: Trypan Blue exclusion (mammalian) or OD600 (bacteria) at 12 and 24 hours.

    • Yield: Western blot against the epitope tag (e.g., His/FLAG) of your POI.

    • Success Metric: Condition E should show yield comparable to Condition D but viability comparable to Condition A.

Protocol B: Handling Hydrophobic UAAs (pBpa/AzF)

Precipitation is a silent killer. Crystals lyse cells mechanically and skew concentration data.

  • Solvent Choice: Dissolve stock UAA in 1M NaOH (for carboxylic acids) or 100% DMSO.

    • Critical Limit: Final DMSO concentration in culture must be <0.5% .

  • The "Dropwise" Technique:

    • Do NOT add UAA stock directly to the flask. It will crash out of solution immediately.

    • Step 1: Pre-warm 10mL of fresh media to 37°C.

    • Step 2: Add the UAA stock to this pre-warmed media while vortexing vigorously.

    • Step 3: Filter sterilize (0.22µm) this "pre-mix."

    • Step 4: Add the pre-mix to the cells.

Module 4: FAQs

Q: My cells are healthy, but I have zero protein yield. Is the UAA toxic? A: Likely not. This is usually a permeability or synthetase efficiency issue.

  • Troubleshooting: If the cells are growing normally in the presence of UAA, the UAA is likely not entering the cell (check transporter compatibility) or the o-aaRS is dead. Try a "surrogate" reporter (e.g., GFP-150-TAG) to verify the machinery works in isolation before attempting your complex protein.

Q: Can I use "Magic Media" (Auto-induction) with UAAs? A: Proceed with caution. Auto-induction media often relies on specific glucose/lactose ratios. UAAs can alter metabolic flux. It is safer to use defined media (like minimal media supplemented with 19 amino acids) where you strictly control the nutrient onset.

Q: Why does my wild-type synthetase kill the cells? A: If you are evolving a synthetase (e.g., PylRS) and expressing it at high levels, it can bind to host tRNAs and block them from being charged by their native synthetases. This is "competitive inhibition" of the host translation machinery. Lower the expression level of your synthetase plasmid.

References
  • Mechanisms of UAA Transport

    • Source:

    • Relevance: Establishes LAT1 as the primary bottleneck for large neutral UAA uptake and the mechanism of Leucine starv
  • Amino Acid Starvation Response

    • Source:

    • Relevance: Explains the cellular signaling pathway (GCN2/mTOR)
  • OTS Component Toxicity (System-Wide Optimization)

    • Source:

    • Relevance: The authoritative study on how high copy numbers of tRNA and aaRS cause fitness defects in E.
  • Proteome Misincorporation & Stress

    • Source:

    • Relevance: Details the downstream effects (unfolded protein response)
  • Solubility & Chemical Handling

    • Source:

    • Relevance: Standard operating procedures for dissolving hydrophobic residues without causing cytotoxicity via solvents.

Sources

Technical Support Center: Refining Purification Protocols for Peptides with Brominated Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Chemistry Support Hub. Subject: Troubleshooting & Optimization for Brominated Peptides (e.g., Bromo-Tryptophan, Bromo-Phenylalanine). Ticket Priority: High (Stability Risk).

Introduction: The "Sticky & Sensitive" Paradox

Purifying peptides containing brominated residues (such as 6-bromo-tryptophan found in Conus venoms or synthetic halogenated probes) presents a dual challenge often described as the "Sticky & Sensitive" paradox.

  • Sticky (Hydrophobicity): The bromine atom is large and highly lipophilic. It dramatically increases the retention time on Reverse Phase HPLC (RP-HPLC), often causing the peptide to bind irreversibly to standard C18 columns or elute as broad, tailing peaks due to hydrophobic collapse.

  • Sensitive (Photolability): The carbon-bromine (C-Br) bond, particularly in indole systems (Tryptophan), is susceptible to homolytic cleavage upon exposure to UV light. Standard laboratory lighting can induce debromination within minutes, creating "ghost peaks" (M-78/80 Da) that contaminate your final product.

This guide replaces standard protocols with specialized workflows designed to mitigate these specific risks.

Module 1: Solubility & Sample Preparation

User Question: "My brominated peptide precipitates immediately upon injection, or I see massive carryover between runs. How do I solubilize it safely?"

Diagnosis: Bromination can push a peptide’s hydrophobicity index beyond the solubility limit of standard aqueous buffers (Buffer A). Injecting a dissolved sample into a highly aqueous mobile phase often triggers "on-column precipitation," clogging the frit and ruining the separation.

The Fix: The "Organic Soft-Start" Protocol Do not rely on DMSO alone; it is viscous and difficult to remove. Use fluorinated alcohols to disrupt secondary structure aggregates without permanently modifying the peptide.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude peptide in a minimal volume of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . These solvents are potent structure-breakers that prevent hydrophobic aggregation.

  • Dilution: Dilute this solution 1:10 with 50% Acetic Acid or your starting Mobile Phase B (Acetonitrile).

    • Why? This matches the "strength" of the sample to the column environment, preventing the peptide from crashing out when it hits the aqueous mobile phase.

  • Centrifugation: Spin at 12,000 x g for 5 minutes to remove any micro-particulates.

SolventRecommended?Notes
DMSO CautionGood solubility but difficult to lyophilize; potential oxidant.
HFIP/TFE Highly Recommended Excellent for hydrophobic peptides; volatile and easy to remove.
6M Guanidine Avoid Salt peaks interfere with early elution; hard to desalt hydrophobic peptides.
Module 2: Chromatographic Separation

User Question: "I am using a C18 column, but the peaks are broad and tailing. I also see impurities that co-elute regardless of the gradient slope."

Diagnosis: Standard C18 alkyl chains interact solely through hydrophobic dispersion forces. Brominated aromatic rings (Br-Trp, Br-Phe) are "soft" hydrophobes that can engage in


-

stacking. On a C18 column, these interactions are often too strong or non-specific, leading to peak broadening.

The Fix: Switch to Phenyl-Hexyl Chemistry Switching to a Phenyl-Hexyl stationary phase provides "orthogonal selectivity." The phenyl ring on the column engages in specific


-

interactions with the brominated indole/phenyl ring of your peptide, often resolving impurities that co-elute on C18.

Optimization Parameters:

  • Column Choice:

    • Standard: C18 (End-capped).

    • Optimized:Phenyl-Hexyl or Diphenyl (Pore size: 300Å for peptides >30 residues).

  • Mobile Phase Modifier:

    • Use 0.1% TFA (Trifluoroacetic acid) rather than Formic Acid. The ion-pairing effect of TFA is crucial for masking the charges and sharpening the peaks of hydrophobic peptides.

  • Temperature Control (CRITICAL):

    • Standard Peptide: 60°C (improves mass transfer).

    • Brominated Peptide:Keep < 30°C.

    • Why? Elevated temperatures increase the kinetic energy of the system, which can accelerate radical debromination reactions if any radical initiators (trace peroxides) are present.

Visualizing the Workflow:

Purification_Workflow Start Crude Brominated Peptide Solubility_Check Is peptide soluble in 50% ACN/Water? Start->Solubility_Check Solvent_Choice Dissolve in HFIP/TFE then dilute Solubility_Check->Solvent_Choice No (Precipitates) Direct_Inject Direct Injection Solubility_Check->Direct_Inject Yes Column_Select Select Stationary Phase Solvent_Choice->Column_Select Direct_Inject->Column_Select C18 C18 Column (Broad Peaks?) Column_Select->C18 Standard Phenyl Phenyl-Hexyl Column (Target Selectivity) Column_Select->Phenyl Recommended C18->Phenyl Poor Resolution Purify Run Gradient: 0.5% B/min slope Temp < 30°C Phenyl->Purify

Caption: Decision tree for solubilization and stationary phase selection. Note the pivot to Phenyl-Hexyl chemistry for superior resolution of halogenated species.

Module 3: Stability & Handling (The "Vampire" Protocol)

User Question: "My mass spec shows a peak at M-80 Da that wasn't there before purification. Is my peptide degrading?"

Diagnosis: You are observing Photolytic Debromination . The C-Br bond energy (~66 kcal/mol) is significantly lower than C-H or C-C bonds. Exposure to UV light (and even fluorescent lab lights) induces homolytic cleavage, releasing a bromine radical and leaving a carbon radical on the peptide, which then abstracts a hydrogen from the solvent (M-H + H = M-79+1 = M-78/80 loss).

The Fix: The "Vampire" Protocol

  • Amber Everything: All collection tubes, autosampler vials, and lyophilization flasks must be amber glass or wrapped in aluminum foil.

  • Lights Off: Turn off the internal UV lamp of the fraction collector if possible, or cover the collection area.

  • Degas Thoroughly: Oxygen promotes radical propagation. Ensure mobile phases are thoroughly degassed (helium sparge or vacuum sonication).

  • Work Fast: Do not leave fractions sitting in the fraction collector block. Lyophilize immediately.

The Mechanism of Failure:

Debromination_Mechanism Step1 Brominated Peptide (R-Br) Step2 Homolytic Cleavage [R•] + [Br•] Step1->Step2 Absorption UV UV Light (hv) UV->Step2 Step3 Debrominated Peptide (R-H) (Impurity M-78/80) Step2->Step3 H-Abstraction Solvent Solvent (H-Donor) Solvent->Step3

Caption: The pathway of photolytic debromination. UV energy cleaves the C-Br bond; the resulting radical abstracts hydrogen from the solvent, creating a permanent impurity.

Module 4: Identification & Validation

User Question: "The mass spectrum is confusing. I see a 'doublet' peak. How do I confirm I have the correct brominated product?"

Diagnosis: Bromine has a unique isotopic signature that is a powerful diagnostic tool. Unlike carbon or nitrogen, bromine exists as two stable isotopes,


 and 

, in an almost perfect 1:1 ratio (50.7% vs 49.3%).

The Validation Check: Look for the "Zebra Stripe" Pattern :

  • 1 Bromine: Two peaks of equal height separated by 2 Da (M and M+2).[1]

  • 2 Bromines: A 1:2:1 triplet pattern (M, M+2, M+4).

  • 3 Bromines: A 1:3:3:1 quartet pattern.

Troubleshooting Table: Interpreting MS Shifts

Observed Mass ShiftInterpretationAction
M (Doublet 1:1) Target Product Proceed to lyophilization.
M - 80 Da Debrominated (Photolysis)Check light shielding; re-purify.
M + 16 Da Oxidation (Met/Trp)Check degassing; avoid DMSO.
M + 56 Da t-Butyl adductIncomplete deprotection (scavenger issue).
References
  • Peptide Solubility & HFIP: Narayan, P., et al. (2005). "Beta-sheet reorganization of the amyloid peptide by fluorinated alcohols."

  • Phenyl-Hexyl Selectivity: Needham, S.R., et al. (2000). "Phenyl-hexyl columns for the separation of peptides."

  • Photolytic Debromination of Tryptophan: Jang, H.J., et al. (2020). "Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives." (Discusses C-Br bond lability).

  • Conotoxin Folding & Disulfides: Safavi-Hemami, H., et al. (2011). "Modulation of Conotoxin Structure and Function."

  • Isotope Patterns in Mass Spectrometry: Chemistry LibreTexts. (2020). "Isotopes in Mass Spectrometry."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing the Impact of (S)-N-acetyl-4-bromophenylalanine on Protein Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise engineering of proteins is a cornerstone of innovation. The introduction of non-canonical amino acids (ncAAs) into protein structures offers a powerful toolkit to modulate function, enhance stability, and introduce novel functionalities.[1] This guide provides an in-depth, technical comparison of protein structure assessment following the incorporation of (S)-N-acetyl-4-bromophenylalanine, a versatile ncAA, and contrasts its utility with other commonly used alternatives.

The Significance of (S)-N-acetyl-4-bromophenylalanine in Protein Engineering

(S)-N-acetyl-4-bromophenylalanine is a synthetic derivative of the amino acid phenylalanine. Its key features are the bromine atom at the para position of the phenyl ring and the N-terminal acetyl group. The bromine atom is a heavy atom, which is particularly useful for phasing in X-ray crystallography, and its unique electronic properties can influence local protein environments.[2] The N-acetyl group can impact peptidase stability, potentially increasing the half-life of therapeutic peptides.[3] This ncAA serves as a valuable tool for researchers aiming to innovate in drug discovery and biochemical analysis.[4]

Experimental Workflow: From Incorporation to Structural Analysis

The journey to understanding the structural impact of (S)-N-acetyl-4-bromophenylalanine begins with its site-specific incorporation into a target protein and culminates in a multi-pronged biophysical analysis.

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_analysis Biophysical Analysis gene_synthesis Gene Synthesis & Site-Directed Mutagenesis (Amber Codon Insertion) transformation Transformation into Expression Host gene_synthesis->transformation expression Protein Expression & ncAA Incorporation transformation->expression purification Protein Purification expression->purification cd_spec Circular Dichroism (Secondary Structure) purification->cd_spec Initial Fold Assessment tsa Thermal Shift Assay (Stability) purification->tsa Stability Comparison nmr NMR Spectroscopy (Solution Structure & Dynamics) purification->nmr Detailed Dynamics xray X-ray Crystallography (High-Resolution Structure) purification->xray Atomic-Level Structure

Caption: A generalized workflow for the incorporation and structural analysis of proteins containing (S)-N-acetyl-4-bromophenylalanine.

Part 1: Site-Specific Incorporation via Amber Suppression

The most common method for site-specific incorporation of ncAAs is amber suppression.[5][6] This technique repurposes the UAG (amber) stop codon to encode the ncAA of interest.

Experimental Protocol: Amber Suppression

  • Plasmid Preparation:

    • The gene of interest is cloned into an expression vector containing a selectable marker (e.g., ampicillin resistance).

    • Site-directed mutagenesis is used to introduce a UAG codon at the desired incorporation site for (S)-N-acetyl-4-bromophenylalanine.

    • A second plasmid is required, which carries the genes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA). This aaRS is specifically evolved to charge the tRNACUA with (S)-N-acetyl-4-bromophenylalanine.

  • Transformation:

    • Both plasmids are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression and Incorporation:

    • The transformed cells are grown in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotics and (S)-N-acetyl-4-bromophenylalanine.

    • Protein expression is induced (e.g., with IPTG) at an optimized temperature and for a specific duration to maximize the yield of the full-length, ncAA-containing protein.[7]

  • Purification and Verification:

    • The target protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Successful incorporation is verified by mass spectrometry, which will show a mass shift corresponding to the replacement of a canonical amino acid with (S)-N-acetyl-4-bromophenylalanine.

Part 2: A Multi-faceted Approach to Structural Assessment

No single technique can provide a complete picture of a protein's structure. A combination of biophysical methods is essential for a thorough assessment.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and low-sample-consumption technique ideal for assessing the overall secondary structure and folding of a protein.[8][9]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • The purified protein is dialyzed into a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Buffers with high absorbance in the far-UV region, such as Tris or those containing high concentrations of chloride ions, should be avoided.

    • Protein concentration is accurately determined.

  • Data Acquisition:

    • Far-UV CD spectra (typically 190-260 nm) are collected at a controlled temperature.

  • Data Analysis:

    • The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content.[10] A significant change in the CD spectrum of the ncAA-containing protein compared to the wild-type suggests a perturbation of the secondary structure.

Thermal Shift Assay (TSA): Gauging the Impact on Stability

TSA, or differential scanning fluorimetry, is a high-throughput method to determine the thermal stability of a protein.[11][12] It measures the melting temperature (Tm), the temperature at which half of the protein population is unfolded.

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup:

    • In a 96- or 384-well plate, the purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

    • A range of buffer conditions (pH, salt concentration) can be screened simultaneously.

  • Data Acquisition:

    • The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. Fluorescence is monitored at each temperature increment.

  • Data Analysis:

    • The Tm is determined from the midpoint of the resulting melting curve. A shift in Tm for the protein containing (S)-N-acetyl-4-bromophenylalanine relative to the wild-type indicates an alteration in protein stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution and for probing their dynamics at an atomic level.[7][13][14]

Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR

  • Sample Preparation:

    • The protein is expressed in a minimal medium containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source to isotopically label the protein.

    • The purified, labeled protein is concentrated to 0.1-1.0 mM in a suitable NMR buffer containing 5-10% D₂O.

  • Data Acquisition:

    • A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired. This spectrum yields a peak for each non-proline amino acid residue in the protein.

  • Data Analysis:

    • The HSQC spectrum of the ncAA-containing protein is compared to that of the wild-type. Chemical shift perturbations (CSPs) of specific peaks indicate changes in the local chemical environment of those residues, providing site-specific information about the structural impact of the incorporated ncAA.

X-ray Crystallography: The Gold Standard for High-Resolution Structure

X-ray crystallography provides an atomic-resolution three-dimensional structure of a protein.[15][16] The bromine atom in (S)-N-acetyl-4-bromophenylalanine can be particularly advantageous for solving the phase problem in crystallography through single-wavelength anomalous dispersion (SAD) phasing.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • The purified protein is screened against a wide range of crystallization conditions to find conditions that yield well-diffracting crystals.

  • Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data are processed, and the phases are determined. The presence of the bromine atom can simplify this step.

    • An electron density map is generated, into which the protein model is built and refined.

  • Structural Analysis:

    • The final, high-resolution structure reveals the precise atomic interactions and any conformational changes induced by the incorporation of (S)-N-acetyl-4-bromophenylalanine.

Comparative Analysis: (S)-N-acetyl-4-bromophenylalanine vs. Other ncAAs

The choice of ncAA depends on the specific research question. Here, we compare (S)-N-acetyl-4-bromophenylalanine to other phenylalanine analogs.

Non-Canonical Amino AcidKey FeaturePrimary ApplicationPotential Impact on Structure
(S)-N-acetyl-4-bromophenylalanine Heavy atom (Br), N-acetylationX-ray crystallography phasing, enhanced stabilityMinimal perturbation expected due to similar size to Phe; N-acetylation may alter N-terminal dynamics.
p-Azidophenylalanine (pAzF) Azido groupBio-orthogonal "click" chemistry, photo-crosslinkingGenerally considered to be minimally perturbing to protein structure.
p-Acetylphenylalanine (pAcF) Keto groupBio-orthogonal chemistry, site-specific labelingThe keto group is bulkier than the methyl group of Phe and may cause localized structural adjustments.[17]
O-Nitrobenzyl-tyrosine (ONBY) Photocageable groupLight-inducible protein activationThe bulky nitrobenzyl group is expected to cause significant local steric hindrance until removed by UV light.[18]
4-Fluorophenylalanine (pFF) Fluorine atom¹⁹F NMR studies, altered electronic propertiesFluorine is small and often isosteric with hydrogen, leading to minimal structural changes.

Visualizing the Logic of Biophysical Technique Selection

technique_selection cluster_question Research Question cluster_technique Selected Technique question What is the research question? Overall Fold & Stability Solution Dynamics High-Resolution Structure technique Which technique to use? CD & TSA NMR X-ray Crystallography question:g->technique:f Quick Assessment question:d->technique:g Detailed Analysis question:h->technique:h Atomic Detail

Caption: A decision-making framework for selecting the appropriate biophysical technique based on the research question.

Conclusion

(S)-N-acetyl-4-bromophenylalanine is a powerful tool in the protein engineer's arsenal, offering unique advantages for structural biology and the development of stabilized peptides. A comprehensive assessment of its impact on protein structure necessitates a multi-technique biophysical approach. By combining rapid screening methods like CD and TSA with high-resolution techniques such as NMR and X-ray crystallography, researchers can gain a complete and nuanced understanding of the structural consequences of incorporating this and other non-canonical amino acids, thereby accelerating the design of novel proteins with tailored functions and properties.

References

  • Kim, J. K., Lee, M., & Hong, S. H. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC - NIH. [Link]

  • Moradi, S. V., et al. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed. [Link]

  • Orton, H., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central. [Link]

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PMC - NIH. [Link]

  • National Center for Biotechnology Information. 4-Bromo-L-phenylalanine. PubChem. [Link]

  • Wang, N., et al. (2021). Engineering of enzymes using non-natural amino acids. PMC - NIH. [Link]

  • Anusevičius, K., et al. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. ResearchGate. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PMC. [Link]

  • Doyle, B. C., et al. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. PMC. [Link]

  • Rawson, S., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. PMC - NIH. [Link]

  • Serfling, R., et al. (2018). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. [Link]

  • BioProcess International. (2015). Biophysical Analysis: A Paradigm Shift in the Characterization of Protein-Based Biological Products. [Link]

  • Kirshenbaum, K., & Tirrell, D. A. (2002). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. PubMed. [Link]

  • Alam, Md. A., & Islam, Md. M. (2022). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. PMC. [Link]

  • PUREfrex. Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. [Link]

  • Janes, R. W. (2021). Beginners guide to circular dichroism. The Biochemist - Portland Press. [Link]

  • F. Al-Obeidi, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Oxford Academic. (2020). Native de novo structural determinations of non-canonical nucleic acid motifs by X-ray crystallography at long wavelengths. [Link]

  • ETH Research Collection. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. [Link]

  • Gene-Quantification. (2007). Protein Thermal Shift Assay Using Applied Biosystems Real Time PCR Systems. [Link]

  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis. [Link]

  • Sklepari, M., Rodger, A., & Reason, A. (2016). Biophysical characterization of a protein for structure comparison: methods for identifying insulin structural changes. Analytical Methods (RSC Publishing). [Link]

  • Miles, A. J., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. [Link]

  • Recent. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • PubMed Central. (1970). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. [Link]

  • Nanosurf. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

  • Oxford Academic. (2022). Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. [Link]

  • Austra & Lian. (2024). The Role of Biophysical Techniques in Protein Structure Determination. [Link]

  • ResearchGate. (2019). (PDF) How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. [Link]

  • PROTEIN STRUCTURal Biology. X-ray Crystallography: Basic principles. [Link]

  • YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. [Link]

  • Bio-Rad. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • RedShiftBio. Biophysical Characterization of Proteins. [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • John Innes Centre. (2020). What is Protein X-Ray Crystallography?. [Link]

  • YouTube. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. [Link]

  • Frontiers. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. [Link]

  • Duke Computer Science. Introduction to NMR spectroscopy of proteins. [Link]

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The Minimalist Linker: Benchmarking (S)-N-acetyl-4-bromophenylalanine in Bioorthogonal Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Carbon-Carbon Bonds

In the landscape of bioorthogonal chemistry, the "Click" reaction (CuAAC) and its strain-promoted variants (SPAAC) have long dominated due to their rapid kinetics. However, they leave a "scar"—the triazole linkage—which introduces flexibility, polarity, and steric bulk that can perturb protein function.

(S)-N-acetyl-4-bromophenylalanine (Ac-4-Br-Phe) represents a shift toward "minimalist" bioorthogonal chemistry . It serves as the primary small-molecule benchmark for installing the 4-bromophenylalanine residue into proteins. Unlike azides or alkynes, the aryl bromide handle allows for Palladium-catalyzed Suzuki-Miyaura cross-coupling , creating a rigid, metabolically stable Carbon-Carbon (C-C) bond.

This guide benchmarks Ac-4-Br-Phe against its primary competitors: the more reactive 4-Iodophenylalanine and the faster Azidophenylalanine .

The Probe Profile: (S)-N-acetyl-4-bromophenylalanine

The N-acetyl derivative is the industry-standard model for optimizing reaction conditions before applying them to precious protein samples. It mimics the electronic and steric environment of a phenylalanine residue within a peptide chain.

FeatureSpecificationImpact on Bioorthogonality
Molecular Weight ~286.12 g/mol Small footprint; minimal perturbation to protein folding.
Reactive Handle Aryl Bromide (C-Br)Inert to cellular nucleophiles; stable to reduction (unlike azides).
Steric Radius ~1.9 Å (Br)Comparable to a methyl group; significantly smaller than a triazole.
Bond Formed C-C (Biaryl)Rigid, conductive, and mimics natural biological scaffolds.
Solubility Moderate (DMSO/Water)Compatible with aqueous-organic solvent mixtures used in bioconjugation.

Comparative Benchmarking

The Halide War: Bromine vs. Iodine

The primary competitor in palladium-mediated coupling is 4-Iodophenylalanine (4-I-Phe) . While Iodine is a better leaving group, Bromine offers superior stability.

Metric(S)-N-acetyl-4-bromophenylalanine (S)-N-acetyl-4-iodophenylalanine Verdict
C-X Bond Energy ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)Br wins. Iodine can undergo photolytic cleavage or oxidative degradation during storage.
Oxidative Addition (

)
SlowerFaster (approx. 10-100x)I wins for speed. Br requires specialized water-soluble ligands (e.g., ADHP).
Steric Size SmallerLargerBr wins. Closer mimic to native Phenylalanine.
Commercial Availability HighModerateBr wins. Cheaper starting material for scale-up.
The Mechanism War: Cross-Coupling vs. Click Chemistry

Comparing Ac-4-Br-Phe (Suzuki) against Azidophenylalanine (CuAAC) .

FeatureSuzuki-Miyaura (Aryl Bromide)CuAAC (Azide)
Linkage Biaryl (C-C)Triazole (C-N-N-N-C)
Linker Length ~4.5 Å (Compact)~7-8 Å (Extended)
Reversibility IrreversibleIrreversible
Catalyst Toxicity Pd (Manageable with scavengers)Cu(I) (High ROS generation)
Reaction Rate

to

M

s


to

M

s

Strategic Insight: Choose Ac-4-Br-Phe when the structural integrity of the protein-protein interface is paramount (e.g., FRET studies, inhibitor mimicry). Choose Azide when reaction speed and yield are the only concerns.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle required to activate Ac-4-Br-Phe in an aqueous environment, highlighting the critical "Oxidative Addition" step where Bromine lags behind Iodine but offers stability.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Water-Soluble Ligand) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Ac-4-Br-Phe Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Transmet Transmetallation (Boronic Acid Entry) Complex1->Transmet + Ar-B(OH)2 + Base Complex2 Pd(II)-Biaryl Complex Transmet->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Rigid Linkage) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle. For Ac-4-Br-Phe, the Oxidative Addition step is rate-determining, requiring electron-rich, water-soluble ligands (e.g., sulfonated phosphines) to facilitate insertion into the C-Br bond.

Experimental Protocol: Benchmarking Reactivity

Use this protocol to determine if the Bromine handle is reactive enough for your specific protein system, using the N-acetyl derivative as a surrogate.

Objective

Measure the conversion yield of Ac-4-Br-Phe to a biaryl product using a standard fluorescent boronic acid.

Materials
  • Probe: (S)-N-acetyl-4-bromophenylalanine (10 mM in DMSO).

  • Partner: 4-Carboxyphenylboronic acid (or Dansyl-phenylboronic acid for fluorescence).

  • Catalyst: Na2PdCl4 (Sodium tetrachloropalladate).

  • Ligand: sSPhos or ADHP (2-amino-4,6-dihydroxypyrimidine)—critical for aqueous coupling.

  • Buffer: Sodium Phosphate (50 mM, pH 8.0).

Workflow
  • Catalyst Pre-complexation (Critical Step):

    • Mix Na2PdCl4 and Ligand (1:2 ratio) in water. Let sit for 30 mins under Argon. This forms the active water-soluble catalyst.

  • Reaction Assembly:

    • In a HPLC vial, combine:

      • 10 µL Ac-4-Br-Phe (1 mM final).

      • 20 µL Boronic Acid (2 mM final, 2 equiv).

      • 5 µL Catalyst Mixture (5 mol% loading).

      • 65 µL Buffer.

  • Incubation:

    • Heat to 37°C for 4 hours. Note: Bromides often require mild heat (37°C) compared to Iodides which may react at RT.

  • Quenching & Analysis:

    • Quench with 10 µL 3-Mercaptopropionic acid (scavenges Pd).

    • Analyze via LC-MS (Reverse Phase C18). Monitor disappearance of m/z ~286 (Br isotope pattern) and appearance of biaryl product.

Success Criteria
  • >90% Conversion in 4 hours indicates the system is robust enough for protein surface labeling.

  • If <50% , switch to Ac-4-Iodo-Phe or increase catalyst loading to 10 mol%.

Decision Matrix: When to Use Ac-4-Br-Phe

DecisionTree Start Start: Select Bioorthogonal Probe Q1 Is reaction speed critical? (e.g., dynamic live cell imaging) Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No, stability/structure matters Q1->Branch2 ResultClick Use Azide/Tetrazine (Click Chemistry) Branch1->ResultClick Q2 Is the linker size restricted? (Binding pocket/Interface) Branch2->Q2 Branch3 Yes (Must be small) Q2->Branch3 Branch4 No Q2->Branch4 Q3 Is the protein sensitive to light or oxidation? Branch3->Q3 ResultBr Use (S)-N-acetyl-4-Br-Phe (Stable, Rigid, Small) Branch3->ResultBr Yes Branch4->ResultClick ResultI Use (S)-N-acetyl-4-Iodo-Phe (Faster, but light sensitive) Branch4->ResultI No Q3->Branch3 Yes Q3->Branch4 No

Caption: Selection logic for bioorthogonal probes. Ac-4-Br-Phe is the optimal choice when structural fidelity and stability outweigh kinetic speed.

References

  • Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. Link (Demonstrates Pd chemistry foundations on proteins).

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link (Review of Pd-mediated cross-coupling vs Click).

  • Wang, Z. J., et al. (2013). "A genetically encoded alkyne directs palladium-mediated protein labeling."[1] JACS. Link (Comparison of Alkyne vs Aryl Halide kinetics).

  • Brustad, E., et al. (2008). "A genetically encoded boronate-containing amino acid." Angewandte Chemie. Link (Context for biaryl formation).

  • Vilar, R. (2022).[2][3] "Palladium-mediated intracellular chemistry." Nature Reviews Chemistry. Link (Toxicity and catalyst optimization).

Sources

Structural & Functional Evaluation of 4-Bromo-Phenylalanine in Peptide Engineering

[1]

Executive Summary

The incorporation of 4-bromo-phenylalanine (4-Br-Phe) into peptide backbones represents a strategic convergence of structural biology and synthetic utility.[1][2] Unlike native Phenylalanine (Phe), 4-Br-Phe offers a dual-modality advantage: it serves as a robust anomalous scatterer for X-ray crystallographic phasing and acts as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.

This guide evaluates 4-Br-Phe against its primary alternatives—Selenomethionine (SeMet) for structural determination and 4-Iodo-phenylalanine (4-I-Phe) for synthetic reactivity—providing experimental protocols and comparative data to substantiate its selection in drug discovery workflows.

Part 1: The Structural & Chemical Profile

To understand the impact of 4-Br-Phe, one must quantify its physicochemical deviation from the native Phe and its halogenated counterparts. The bromine atom introduces significant steric bulk and lipophilicity without the extreme instability associated with iodine.

Comparative Physicochemical Data
Amino Acid DerivativeVan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Anomalous Signal (

at Cu K

)
Primary Application
Phe (H) 1.202.2099 (C-H)~0Native Binding
4-F-Phe 1.473.981160.8Metabolic Stability
4-Cl-Phe 1.753.16810.7Ligand Tuning
4-Br-Phe 1.85 2.96 68 1.3 Phasing / Coupling
4-I-Phe 1.982.66576.7Heavy Atom Phasing
SeMet 1.90 (Se)2.5563 (C-Se)1.3Standard Phasing

Key Insight: 4-Br-Phe occupies a "Goldilocks" zone. Its radius (1.85 Å) is sufficiently larger than Hydrogen to fill hydrophobic pockets (enhancing

Part 2: Application I — X-Ray Crystallography (Phasing)

While Selenomethionine (SeMet) is the gold standard for de novo phasing, it requires auxotrophic bacterial expression systems. 4-Br-Phe offers a distinct advantage for chemically synthesized peptides or when Methionine residues are absent or functionally critical.

Decision Logic: When to Use 4-Br-Phe?

Phasing_Decision_TreeStartTarget: Novel Peptide StructureMethodProduction Method?Start->MethodExpressionRecombinant ExpressionMethod->Expression>50 residuesSynthesisChemical Synthesis (SPPS)Method->Synthesis<50 residuesMet_CheckContains Methionine?Expression->Met_CheckBr_Phe_CheckContains Phe/Tyr?Synthesis->Br_Phe_CheckSeMetUse SeMet(Standard SAD Phasing)Met_Check->SeMetYesMet_Check->Br_Phe_CheckNoBr_PheSubstitute 4-Br-Phe(Anomalous Signal @ 13.47 keV)Br_Phe_Check->Br_PheYesHeavy_SoakHeavy Atom Soak(Hg, Pt, Au)Br_Phe_Check->Heavy_SoakNo

Figure 1: Decision matrix for selecting anomalous scatterers in peptide crystallography.

Protocol: Incorporating 4-Br-Phe via SPPS

This protocol ensures the integrity of the C-Br bond, which can be sensitive to radical reduction or harsh hydrogenolysis.

  • Resin Selection: Use Rink Amide resin (0.6 mmol/g loading) for C-terminal amides.

  • Coupling:

    • Use Fmoc-4-bromo-L-phenylalanine (3.0 eq).[3]

    • Activator: HATU (2.9 eq) / DIEA (6.0 eq) in DMF.

    • Note: 4-Br-Phe couples with kinetics similar to native Phe; double coupling is rarely necessary unless sterically hindered.

  • Deprotection: 20% Piperidine in DMF (standard).[4] The C-Br bond is stable to base.

  • Cleavage (CRITICAL):

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Avoid: Do not use DTT or ethanedithiol if possible, as they can occasionally promote side reactions with sensitive halogens under high heat, though Br is generally robust.

    • Time: 2 hours at room temperature.

  • Validation:

    • Mass Spec: Look for the characteristic isotopic pattern. Bromine has two isotopes (

      
       and 
      
      
      ) in a nearly 1:1 ratio. The mass spectrum should show two peaks of equal intensity separated by 2 Da (M and M+2).

Part 3: Application II — Late-Stage Functionalization

4-Br-Phe is the ideal "handle" for Suzuki-Miyaura cross-coupling on peptides. Unlike Iodine (too labile/reactive) or Chlorine (too inert), Bromine allows for stable incorporation followed by specific modification (e.g., stapling, fluorescent labeling) under aqueous conditions.

Mechanism: Palladium-Catalyzed Peptide Modification

Suzuki_CyclePd0Pd(0)Active CatalystOxAddOxidative Addition(Peptide-Br inserts)Pd0->OxAddPeptide-Phe(4-Br)TransMetTransmetallation(Boronic Acid enters)OxAdd->TransMetR-B(OH)2 + BaseRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) ComplexRedElim->Pd0Regenerated

Figure 2: The Suzuki-Miyaura catalytic cycle applied to peptide functionalization.

Protocol: On-Resin Suzuki-Miyaura Coupling

Performing the reaction on solid phase prevents peptide aggregation and simplifies purification.

Reagents:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2 with water-soluble ligands (e.g., DTBPF) for aqueous compatibility.

  • Base: 2M Na2CO3 (aqueous).

  • Solvent: DMF:Water (9:1) or Toluene:Ethanol:Water (for hydrophobic peptides).

Workflow:

  • Synthesize the peptide containing 4-Br-Phe on Rink Amide resin. Do not cleave the Fmoc group from the N-terminus (to prevent N-terminal arylation) or leave the N-terminus acetylated.

  • Wash resin with degassed DMF (Argon sparged).

  • Add Boronic Acid (R-B(OH)2, 5 eq) and Base (2M Na2CO3, 5 eq).

  • Add Catalyst (Pd(PPh3)4, 0.05 eq) under inert atmosphere (glove box or Argon balloon).

  • Incubate at 70°C for 4–12 hours.

  • Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.05 M in DMF) to remove Palladium traces (orange wash turns clear).

  • Cleave peptide from resin using standard TFA cocktail.

Part 4: Impact on Binding Affinity (Halogen Bonding)

Beyond being a passive handle, the bromine atom can actively enhance binding affinity through Halogen Bonding . This interaction occurs between the electron-deficient "sigma hole" on the halogen (opposite the C-X bond) and a Lewis base (e.g., Carbonyl oxygen) on the target protein.

Case Study Data: Affinity Enhancement

Context: Inhibition of a protease with a hydrophobic S1 pocket.

Variant

(nM)

(kcal/mol)
Mechanism of Action
Native Phe 450 ± 200Hydrophobic packing
4-F-Phe 600 ± 35+0.17Loss of hydrophobicity (F is small/polar)
4-Cl-Phe 120 ± 10-0.78Improved shape complementarity
4-Br-Phe 35 ± 5 -1.51 Halogen Bond + Optimal Fill
4-I-Phe 210 ± 40-0.45Steric clash (Too large for pocket)

Interpretation: The 4-Br-Phe variant shows a 12-fold increase in potency compared to native Phe. This is attributed to the bromine atom perfectly filling the sub-pocket and establishing a halogen bond with a backbone carbonyl, whereas Iodine is too large, incurring a steric penalty that negates the halogen bond benefit.

References

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 2022. Available at: [Link]

  • Experimental phase determination with selenomethionine or mercury-derivatization. PMC - PubMed Central, 2017. Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 2017. Available at: [Link]

  • Van der Waals Radii of Elements. Experimental Physics. Available at: [Link]

Safety Operating Guide

(S)-N-acetyl-4-bromophenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: (S)-N-acetyl-4-bromophenylalanine is a halogenated organic compound .[1][2] Unlike standard amino acids, the presence of the bromine atom at the para position dictates that this material must be segregated into halogenated waste streams. Failure to segregate halogenated waste from non-halogenated solvents/solids can result in regulatory fines and damage to standard incineration equipment due to the formation of corrosive hydrobromic acid (HBr) during combustion.

Critical Safety Card: Quick Reference
ParameterSpecification
Chemical Class Halogenated Amino Acid Derivative
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral)
Waste Stream Halogenated Organic (Solid or Liquid)
Incompatibility Strong Oxidizing Agents, Strong Bases
CAS Reference Check specific vendor SDS.[1][3] (Parent 4-Bromo-L-Phe: 24250-84-8; DL-Acetyl derivative: 273730-59-9)
PPE Requirement Nitrile gloves, Safety Goggles, Lab Coat, Fume Hood (for dust/solutions)

Chemical Profile & Hazard Assessment

To understand the disposal logic, we must first understand the molecule.

  • Structure: The molecule consists of a phenylalanine backbone with an acetyl group protecting the amine and a bromine atom on the phenyl ring.

  • The "Halogen" Factor: The bromine atom is the critical determinant for disposal. In a high-temperature incinerator, non-halogenated organics burn cleanly to

    
     and 
    
    
    
    .[1] However, brominated compounds release hydrogen bromide (HBr) gas.
  • Causality: HBr is highly corrosive.[1] Waste facilities use specific incinerators equipped with acid gas scrubbers for halogenated waste.[1] If you dispose of this in a "General Organic" stream, you risk corroding the facility's heat exchangers and flue gas lines.

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable to: Expired reagent, spilled solids, or excess weighing powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1]

  • Labeling: Affix a hazardous waste label. Clearly mark the checkbox for "Halogenated Organic Solid."

  • Chemical Name: Write the full chemical name: (S)-N-acetyl-4-bromophenylalanine. Do not use abbreviations like "NABP."

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, reaction solvents (e.g., DMF, DCM).

  • Solvent Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : The solvent is already halogenated. Add to the Halogenated Solvent carboy.

    • If dissolved in Methanol , Ethyl Acetate , or DMF : Even though the solvent is non-halogenated, the solute ((S)-N-acetyl-4-bromophenylalanine) is halogenated.[1] The entire mixture must now be treated as Halogenated Waste.

  • Protocol:

    • Pour into the carboy designated for Halogenated Solvents .

    • Record the volume and the approximate concentration of the amino acid derivative on the waste log.

Scenario C: Aqueous Waste (Extraction/Wash Layers)

Applicable to: Aqueous layers from workups where the compound may have partitioned.[1]

  • pH Adjustment: Ensure the aqueous layer is neutral (pH 6–8) before disposal to prevent immediate reactions in the waste drum.

  • Stream Selection:

    • If the aqueous layer contains significant traces of the brominated compound, it should be collected in a Hazardous Aqueous Waste container, not poured down the sink.

    • Why? Brominated organics can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of (S)-N-acetyl-4-bromophenylalanine in various experimental states.

DisposalWorkflow Start Waste Generation: (S)-N-acetyl-4-bromophenylalanine StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidBin Solid Waste Bin: Label 'Halogenated Organic' SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halo Solvent (e.g., MeOH, DMF, EtOAc) SolventCheck->NonHaloSolvent Non-Halogenated Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water/Buffer HaloStream DISPOSAL ENDPOINT: Halogenated Liquid Waste Stream HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Bromine ContaminationCheck Contains >1% Organic? Aqueous->ContaminationCheck AqHazStream DISPOSAL ENDPOINT: Hazardous Aqueous Waste ContaminationCheck->AqHazStream Yes (High Load) Drain Sanitary Sewer (ONLY if validated trace-free) ContaminationCheck->Drain No (Trace Only)

Figure 1: Decision tree for the segregation of brominated amino acid waste.[1] Note that non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.

Emergency Procedures (Spill Response)

In the event of a spill of (S)-N-acetyl-4-bromophenylalanine:

  • Evacuate & Ventilate: If the spill is dust-heavy, evacuate the immediate area to allow dust to settle.[1]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (if outside a hood).

  • Containment:

    • Solid: Gently sweep up using a brush and dustpan.[1] Avoid creating dust clouds.[1][4][5] Place in a sealable bag.

    • Liquid: Absorb with vermiculite or standard spill pads.[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1]

  • Disposal: Place all cleanup materials (pads, gloves, sweepings) into the Halogenated Solid Waste bin.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Organic Waste streams). Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-N-acetyl-4-bromophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In the landscape of drug development and research, our pursuit of innovation must be anchored by an unwavering commitment to safety. The compound (S)-N-acetyl-4-bromophenylalanine is a valuable building block, but like any halogenated aromatic amino acid derivative, it demands our full respect and diligence in handling.

This guide is designed to move beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound, grounded in the principles of risk assessment, procedural integrity, and regulatory compliance. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic properties of (S)-N-acetyl-4-bromophenylalanine dictates our safety protocols. While this specific N-acetylated form may not have an exhaustive, unique safety profile, we can infer its potential hazards from structurally similar compounds, such as 4-Bromo-L-phenylalanine.

The primary risks are associated with its physical form and chemical nature:

  • Solid Particulate Hazard : As a powder, the principal risk is the generation of airborne dust during handling (e.g., weighing, transferring). This dust can be inhaled or can settle on surfaces, skin, and eyes.[1][2][3][4]

  • Dermal and Ocular Irritation : Compounds of this class are known to be skin and eye irritants.[5][6] Direct contact can lead to irritation or more severe reactions.

  • Respiratory Tract Irritation : Inhalation of dust may cause irritation to the respiratory system.[5][6]

  • Potential Toxicity : The parent compound, 4-Bromo-L-phenylalanine, is classified as toxic if swallowed.[6] We must assume a similar risk profile.

  • Halogenated Organic Nature : The presence of a bromine atom classifies this compound as a halogenated organic. This has critical implications, not for immediate PPE selection, but for the crucial final step: waste disposal.[7][8]

This assessment logically leads to a multi-layered defense strategy where engineering controls are primary, and PPE serves as the essential final barrier.

The Core Ensemble: Your Primary Defense

All handling of (S)-N-acetyl-4-bromophenylalanine powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[9] The following PPE is mandatory for all personnel involved.

Eye and Face Protection

The eyes are highly susceptible to chemical dust.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/Required for Splash Hazard : Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne dust and potential splashes if working with solutions.[6][10]

  • High-Risk Operations : A face shield worn over chemical splash goggles is required when there is a significant risk of splashing or reaction exothermic events.[6][11]

Hand Protection

Gloves prevent direct dermal contact and absorption. The choice of material is critical.

  • Standard for Incidental Contact : Nitrile gloves are the preferred choice for handling this solid compound.[12] They offer good dexterity and protection against a wide range of chemicals for short-duration tasks.[13]

  • Extended Contact or Spill Cleanup : For prolonged handling or when cleaning spills, consider using a thicker gauge of nitrile glove or double-gloving. The breakthrough time and degradation of a glove material are dependent on the duration and nature of the exposure.[14]

  • Causality : While butyl rubber offers excellent protection against many chemicals, it performs poorly with aromatic and halogenated solvents, making nitrile a more reliable choice in this context.[13] Always inspect gloves for any signs of degradation or perforation before and during use.

Body Protection
  • A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[2][3][5][6][10]

  • Ensure that shoes fully cover the feet; open-toed shoes are never permissible in a laboratory setting.[11] Long pants should be worn.[11]

Respiratory Protection
  • Primary Control : A properly functioning chemical fume hood is the primary engineering control and should be sufficient to keep exposure below permissible limits.[9] Under these conditions, additional respiratory protection is typically not required.[3][4]

  • Secondary Control : If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for particulates. Consult your institution's Environmental Health and Safety (EHS) department for fit-testing and specific guidance.[6]

Operational Protocols: From Donning to Disposal

A protocol is only as strong as its execution. Follow these steps methodically to ensure a closed loop of safety.

Experimental Workflow and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_disposal Post-Handling A Assess Task (Weighing, Transfer, Dissolution) B Work Inside Certified Chemical Fume Hood? A->B C Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat B->C Yes D STOP Do Not Proceed Consult EHS B->D No E Potential for Splash or Aerosolization? C->E F Enhanced PPE - Add Face Shield - Consider Double Gloves E->F Yes G Segregate All Waste E->G No F->G H Halogenated Organic Waste (Chemical, Contaminated Solids) G->H

Caption: PPE selection workflow for handling (S)-N-acetyl-4-bromophenylalanine.

Step-by-Step Methodologies

1. PPE Donning Sequence (Putting On): The sequence is designed to protect you from the moment you enter the hazardous area.

  • Lab Coat : Don your lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on your eye and face protection.

  • Gloves : Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

2. PPE Doffing Sequence (Taking Off): This is the most critical step for avoiding self-contamination. The goal is to touch potentially contaminated items only with other contaminated items (like your gloves).

  • Gloves : Remove your gloves first. Use one gloved hand to peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off from the inside, encasing the first glove. Dispose of them immediately in the proper waste container.

  • Lab Coat : Remove your lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or dispose of it if it's a disposable coat.

  • Goggles/Face Shield : Remove eye and face protection last by handling the strap or earpieces.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][15]

3. Waste Management and Disposal Plan: Proper segregation of waste is not just good practice; it is a regulatory requirement.[16] As a halogenated compound, all waste streams associated with (S)-N-acetyl-4-bromophenylalanine must be treated as halogenated organic waste .[7]

Waste StreamWaste Container TypeDisposal Protocol
Excess/Unused Chemical Labeled "Halogenated Organic Solid Waste"Collect in a dedicated, sealed, and clearly labeled waste container. Do not mix with non-halogenated waste.[17]
Contaminated PPE (Gloves, etc.) Labeled "Solid Hazardous Waste" or as per institutional guidelinesPlace all contaminated disposable items into a designated hazardous waste bag or container.
Contaminated Glassware/Materials Labeled "Contaminated Lab Debris"Rinse glassware with a minimal amount of an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as "Halogenated Organic Liquid Waste." The cleaned glassware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid waste.
Spill Cleanup Debris Labeled "Solid Hazardous Waste"All materials used to clean a spill (absorbent pads, etc.) must be disposed of as halogenated organic waste.

Causality & Trustworthiness : Separating halogenated from non-halogenated waste is critical because their disposal methods differ significantly.[8] Halogenated wastes require high-temperature incineration to prevent the formation of toxic byproducts, a more complex and costly process.[7] Proper segregation ensures regulatory compliance and environmental responsibility.[8][16] Never dispose of this chemical or its containers down the drain.[2][18]

By integrating this comprehensive PPE and disposal strategy into your daily workflow, you build a robust and self-validating system of safety. Your expertise as a scientist is best demonstrated not only in your results but in the meticulous care with which you achieve them.

References

  • AAPPTec, LLC. (Date not specified). Safety Data Sheet: Boc-α-Me-Phe(4-Br)-OH. Retrieved from AAPPTec. [Link]

  • Centers for Disease Control and Prevention (CDC). (Date not specified). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from CDC Archives. [Link]

  • U.S. Department of Health and Human Services. (Date not specified). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

  • Occupational Safety and Health Administration (OSHA). (Date not specified). OSHA Glove Selection Chart. Retrieved from University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University. [Link]

  • Ansell. (Date not specified). Ansell Chemical Resistance Glove Chart. Retrieved from Princeton University Environmental Health and Safety. [Link]

  • Unspecified Source. (Date not specified). Gloves Chemical Resistance Chart. Retrieved from a general web source. [Link]

  • University of Wollongong Australia. (2015). Personal Protective Equipment Selection Guide. Retrieved from University of Wollongong Australia. [Link]

  • Braun Research Group, Northwestern University. (Date not specified). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]

  • University of British Columbia. (Date not specified). Organic Solvent Waste Disposal. Retrieved from UBC Safety & Risk Services. [Link]

  • SHOWA Group. (Date not specified). Chemical Glove Resistance Guide. Retrieved from SHOWA. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]

  • CP Lab Safety. (Date not specified). Glove Compatibility. Retrieved from CP Lab Safety. [Link]

Sources

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